molecular formula C9H11NO3 B2981658 Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate CAS No. 17604-75-0

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Cat. No.: B2981658
CAS No.: 17604-75-0
M. Wt: 181.191
InChI Key: RPUXFKPRBIMWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 17604-75-0) is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by a pyridine ring linked to a hydroxyacetate ester functional group . The compound is provided with a purity of 95% . As a building block containing both pyridine and ester groups, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Researchers can utilize it for the synthesis of more complex molecules, such as various heterocyclic compounds like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are scaffolds of high interest in the development of new pharmacologically active agents . Please handle this material with care. It carries the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUXFKPRBIMWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of ethyl alpha-hydroxy-3-pyridylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl α-Hydroxy-3-pyridylacetate: Synthesis, Characterization, and Pharmacological Potential

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as one of the most significant heterocyclic structures, integral to the function of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore in drug design.[3][4] When combined with other versatile functional groups, such as the α-hydroxy ester moiety, the resulting molecule becomes a highly valuable building block for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of ethyl α-hydroxy-3-pyridylacetate, a molecule embodying this principle. We delve into its core chemical structure, outline a robust synthetic methodology grounded in established organic chemistry principles, detail the analytical techniques for its structural elucidation, and explore its potential significance for researchers and professionals in drug development. This document is structured not as a rigid template but as a logical exploration of the compound, designed to offer both foundational knowledge and field-proven insights for its practical application.

Molecular Identity and Physicochemical Properties

Ethyl α-hydroxy-3-pyridylacetate (also known as Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate) is a chiral molecule featuring a central carbon atom bonded to a hydroxyl group, an ethyl ester, a hydrogen atom, and a pyridine ring at the 3-position. This unique arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

The pyridine ring, a bioisostere of benzene, introduces a basic nitrogen atom that can significantly influence the molecule's solubility and ability to interact with biological targets.[1] The α-hydroxy ester group is a common feature in many natural products and pharmaceuticals, often involved in crucial binding interactions with enzymes or receptors.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Property Value Source
IUPAC Name Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate -
CAS Number 17604-75-0 [5]
Molecular Formula C₉H₁₁NO₃ [5]
Molecular Weight 181.19 g/mol [5]
Topological Polar Surface Area (TPSA) 59.42 Ų [5]
LogP (Computed) 0.6781 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 4 [5]

| Rotatable Bonds | 3 |[5] |

Note: Physicochemical properties are computationally derived and provide estimations for molecular behavior.

Synthesis and Mechanistic Insights

The synthesis of α-hydroxy esters from aldehydes is a fundamental transformation in organic chemistry. For ethyl α-hydroxy-3-pyridylacetate, the Reformatsky reaction presents a highly effective and reliable method.[6][7]

Causality Behind Experimental Choice: The Reformatsky Reaction

The choice of the Reformatsky reaction is deliberate. It utilizes an organozinc reagent, often called a Reformatsky enolate, which is prepared by treating an α-halo ester (ethyl bromoacetate) with zinc dust.[8] These zinc enolates are "softer" and less reactive than their lithium or magnesium (Grignard) counterparts.[6][8] This attenuated reactivity is crucial as it prevents undesirable side reactions, such as the nucleophilic addition of the enolate to the ester group of another molecule, a common issue with more reactive organometallics.[9] The reaction proceeds via a well-defined six-membered chair-like transition state, affording the target β-hydroxy ester upon acidic workup.[8] The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the ethyl bromoacetate.[10]

G cluster_prep 1. Reagent Preparation & Activation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis zinc Activate Zinc Dust (e.g., with I₂ or acid wash) setup Assemble Flame-Dried Glassware under N₂ Atmosphere reactants Prepare Anhydrous THF Solution of: - 3-Pyridinecarboxaldehyde - Ethyl Bromoacetate addition Slowly Add Aldehyde/Ester Mixture to Zinc Suspension in THF setup->addition Combine Reagents reflux Heat to Reflux (Monitor by TLC) addition->reflux Initiate Reaction quench Cool and Quench (e.g., with aq. NH₄Cl) reflux->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) concentrate->purify Crude Product characterize Characterize Pure Product (NMR, IR, MS) purify->characterize Pure Product

Caption: Synthetic workflow for ethyl α-hydroxy-3-pyridylacetate.
Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (1.2 eq.). Activate the zinc by stirring with a catalytic amount of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under high vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc. In a separate dropping funnel, prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF.

  • Initiation and Reflux: Gently heat the zinc suspension. Slowly add a small portion of the aldehyde/ester solution to initiate the reaction (indicated by heat evolution and a color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ethyl α-hydroxy-3-pyridylacetate.

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. The expected data for ethyl α-hydroxy-3-pyridylacetate are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment. The ethyl ester group will present as a characteristic triplet and quartet. The four aromatic protons on the pyridine ring will appear in the downfield region with complex splitting patterns due to their relative positions.

Table 2: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 8.65 d 1H H-2 (Pyridine)
~ 8.55 dd 1H H-6 (Pyridine)
~ 7.80 dt 1H H-4 (Pyridine)
~ 7.30 dd 1H H-5 (Pyridine)
~ 5.20 s 1H α-CH
~ 4.25 q 2H -OCH₂CH₃
~ 3.50 (broad) s 1H -OH

| ~ 1.25 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton, showing a downfield signal for the ester carbonyl, distinct signals for the pyridine ring carbons, and characteristic peaks for the chiral center and the ethyl group.

Table 3: Expected ¹³C NMR Spectral Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 173.5 C=O (Ester)
~ 149.0 C-2 (Pyridine)
~ 148.5 C-6 (Pyridine)
~ 135.0 C-4 (Pyridine)
~ 133.0 C-3 (Pyridine)
~ 123.5 C-5 (Pyridine)
~ 70.0 α-CH(OH)
~ 62.0 -OCH₂CH₃

| ~ 14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group
3500 - 3300 Strong, Broad O-H Stretch (Alcohol)
3100 - 3000 Medium C-H Stretch (Aromatic)
2980 - 2850 Medium C-H Stretch (Aliphatic)
~ 1730 Strong, Sharp C=O Stretch (Ester)
1600 - 1450 Medium-Weak C=C / C=N Stretch (Pyridine Ring)

| ~ 1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure. For electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 181. Key fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃, M-45) and the loss of the entire carbethoxy group (-•COOCH₂CH₃, M-73).

Relevance in Drug Discovery and Development

Ethyl α-hydroxy-3-pyridylacetate is not merely an academic curiosity; it is a strategic starting material for drug discovery programs. The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as isoniazid (tuberculosis), nifedipine (hypertension), and crizotinib (cancer).[2] Its inclusion in a molecule can enhance water solubility, modulate pKa, and provide a key vector for binding to biological targets through hydrogen bonding or π-stacking interactions.[3]

The α-hydroxy-ester functionality offers a versatile handle for further chemical modification. The hydroxyl group can be acylated, etherified, or used to introduce other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_response Cellular Response drug Ethyl α-Hydroxy-3-pyridylacetate Derivative Pyridine-N Hydroxyl-OH target Target Protein H-Bond Acceptor H-Bond Donor drug:n->target:ha drug:h->target:hd inhibition Target Inhibition or Modulation target->inhibition Binding Event pathway Downstream Pathway Altered inhibition->pathway response Therapeutic Effect pathway->response

Caption: Conceptual interaction of a derivative with a biological target.

Given the broad biological activities associated with pyridine compounds, including antibacterial, antifungal, and anti-inflammatory properties, derivatives of ethyl α-hydroxy-3-pyridylacetate are promising candidates for screening in these therapeutic areas.[1]

Conclusion

Ethyl α-hydroxy-3-pyridylacetate is a strategically important molecule that combines the privileged pyridine scaffold with the versatile α-hydroxy ester functional group. Its synthesis is readily achievable through established and reliable methods like the Reformatsky reaction, and its structure can be rigorously confirmed using a standard suite of spectroscopic techniques. For researchers and scientists in drug development, this compound represents a valuable and adaptable starting point for the synthesis of novel chemical entities with significant therapeutic potential. This guide provides the foundational, technically-grounded information necessary to confidently synthesize, characterize, and utilize this promising chemical building block in research and development endeavors.

References

  • Wikipedia. Reformatsky reaction. [Link][6]

  • Master Organic Chemistry. Reformatsky Reaction. [Link][9]

  • Cambridge University Press. Reformatsky Reaction. [Link][10]

  • ACS Publications. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link][11]

  • National Center for Biotechnology Information. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link][12]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link][8]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • ResearchGate. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis | Request PDF. [Link][13]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link][14]

  • Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link][15]

  • ResearchGate. Effect of pyridine on key pharmacological parameters. [Link][3]

  • National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. [Link][1]

  • Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link][2]

  • PubChem. Ethyl 2-pyridylacetate. [Link][16]

  • National Center for Biotechnology Information. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link][17]

Sources

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental applications of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate .

Executive Summary

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS: 17604-75-0), also known as ethyl 3-pyridylglycolate , is a critical intermediate in the synthesis of anticholinergic agents and muscarinic receptor antagonists. Structurally, it is a pyridine analog of mandelic acid ester, possessing a chiral center at the


-position that makes it invaluable for asymmetric synthesis and resolution studies. This guide outlines its molecular data, a robust "self-validating" synthetic protocol via lithiation chemistry, and analytical characterization standards.

Physicochemical Profile

The following data aggregates confirmed values from commercial certificates of analysis and calculated physicochemical descriptors.

PropertySpecificationNotes
IUPAC Name Ethyl 2-hydroxy-2-(pyridin-3-yl)acetateAlso: Ethyl

-hydroxy-3-pyridylacetate
CAS Number 17604-75-0 Primary identifier
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol Monoisotopic Mass: 181.07
Appearance White to pale yellow solidLow-melting solid (often oil if impure)
Solubility DMSO, Methanol, Chloroform, Ethyl AcetateSparingly soluble in hexanes/water
pKa (Calc) Pyridine N: ~3.5Hydroxyl group: ~13.0
LogP 0.68Lipophilic, suitable for CNS penetration models
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Synthetic Methodology: The "Turbo-Grignard" Route

While various routes exist (e.g., cyanohydrin hydrolysis), the most chemically robust method for high-purity synthesis in a research setting utilizes Knochel-type metallation followed by oxalylation. This approach avoids the handling of toxic cyanides and allows for precise control over the reaction kinetics.

Reaction Logic
  • Halogen-Metal Exchange: 3-Bromopyridine is converted to a nucleophilic pyridyl species using iPrMgCl·LiCl (Turbo Grignard) or n-BuLi at low temperature to prevent Wurtz coupling.

  • Electrophilic Trapping: The metallated pyridine attacks diethyl oxalate to form the

    
    -keto ester (Ethyl 3-pyridylglyoxylate).
    
  • Chemoselective Reduction: Sodium borohydride reduces the ketone to the alcohol without affecting the ester moiety.

Pathway Visualization (DOT)

SynthesisPathway Start 3-Bromopyridine (Precursor) Step1 Step 1: Metallation (iPrMgCl·LiCl, -78°C) Start->Step1 Inter Intermediate: 3-Pyridyl-MgBr species Step1->Inter Exchange Step2 Step 2: Oxalylation (+ Diethyl Oxalate) Inter->Step2 Keto Ethyl 3-pyridylglyoxylate (Keto-Ester) Step2->Keto C-C Bond Formation Step3 Step 3: Reduction (NaBH4, EtOH, 0°C) Keto->Step3 Final Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (Target) Step3->Final Hydride Transfer

Caption: Figure 1. Modular synthesis of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate via metallation-oxalylation-reduction sequence.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Phase 1: Synthesis of Ethyl 3-pyridylglyoxylate (Intermediate)
  • Setup: Equip a flame-dried 500 mL 3-neck flask with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Reagents: Charge with 3-bromopyridine (15.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to -40°C (Acetonitrile/Dry Ice bath).

  • Metallation: Dropwise add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 85 mL, 110 mmol) over 30 minutes. Maintain internal temperature < -35°C. Stir for 1 hour.

    • Checkpoint: Withdraw an aliquot and quench with D2O. NMR should show >95% conversion to 3-deuteriopyridine.

  • Trapping: In a separate flask, cool diethyl oxalate (29.2 g, 200 mmol, 2.0 eq) in THF (50 mL) to -78°C. Transfer the pyridyl-Grignard solution via cannula into the oxalate solution rapidly.

    • Reasoning: Inverse addition prevents double-addition of the Grignard to the ester.

  • Workup: Quench with sat. NH

    
    Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc) to isolate the yellow oil (Keto-Ester).
Phase 2: Reduction to Target Hydroxy Ester
  • Reduction: Dissolve the keto-ester intermediate (10 g, ~56 mmol) in absolute Ethanol (100 mL). Cool to 0°C .[1][2]

  • Addition: Add Sodium Borohydride (NaBH

    
    , 1.06 g, 28 mmol, 0.5 eq) in small portions over 15 minutes.
    
    • Caution: Gas evolution (H

      
      ).
      
  • Completion: Stir at 0°C for 30 minutes. TLC (50% EtOAc/Hex) should show disappearance of the non-polar keto spot and appearance of the polar alcohol spot.

  • Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate ethanol under reduced pressure.

  • Isolation: Partition residue between Water (50 mL) and DCM (50 mL). Adjust aqueous pH to ~8 with NaHCO

    
    . Extract aqueous layer with DCM (3 x 50 mL).
    
  • Final Polish: Dry combined organics (MgSO

    
    ), filter, and concentrate to yield Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate  as a viscous oil which may solidify upon standing.
    

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

H NMR (400 MHz, CDCl )
  • 
     8.65 (d, 1H):  Pyridine C2-H (Deshielded by N).
    
  • 
     8.55 (dd, 1H):  Pyridine C6-H.
    
  • 
     7.80 (dt, 1H):  Pyridine C4-H.
    
  • 
     7.30 (dd, 1H):  Pyridine C5-H.
    
  • 
     5.15 (s, 1H):  Chiral 
    
    
    
    -CH (Benzylic position). Note: May appear as a doublet if OH coupling is resolved.
  • 
     4.25 (q, 2H):  Ethyl ester -O-CH
    
    
    
    -.
  • 
     1.25 (t, 3H):  Ethyl ester -CH
    
    
    
    .
  • 
     ~3.5-4.0 (br s, 1H):  Hydroxyl -OH (Exchangeable with D
    
    
    
    O).
Mass Spectrometry (ESI+)
  • [M+H]

    
    :  182.2 m/z.
    
  • Fragmentation Pattern: Loss of water [M-18] and loss of ethyl formate are common in high-energy collisions.

Applications in Drug Development

This molecule serves as a "privileged scaffold" in medicinal chemistry:

  • Muscarinic Antagonists: The 3-pyridyl group mimics the phenyl ring in atropine/scopolamine derivatives but improves water solubility and metabolic clearance profiles.

  • Chiral Resolution: The racemic ester can be enzymatically resolved (e.g., using Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-acids, which are precursors for drugs like Solifenacin analogs.

  • Prodrug Design: The hydroxyl group allows for conjugation with other pharmacophores to improve bioavailability.

References

  • Synthetic Methodology (Lithiation): Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Derivatives via Lithiation."[3] Organic Syntheses, 2005, 81,[3] 89. (Adapted for oxalate trapping). [Link]

  • General Mandelic Analog Synthesis: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[3] Vol. 1, p.336. (Foundational chemistry for arylglycolic acids). [Link]

Sources

Strategic Procurement and Technical Validation of CAS 17604-75-0

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the procurement, specifications, and validation of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 17604-75-0).

Chemical Identity: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Executive Summary

CAS 17604-75-0 is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of pyridine-based pharmaceuticals. Unlike common reagents, this compound is often classified as a Custom Synthesis or Tier 2 Building Block , meaning it is not always in stock for immediate bulk shipment and requires specific procurement protocols.

Crucial Disambiguation:

If you arrived here searching for L-Ornithine


-Ketoglutarate (OKG)  (common in sports nutrition and metabolic research), you are looking for CAS 5191-97-9  or 5144-42-3 . CAS 17604-75-0 is a distinct pyridine ester and is toxic  if ingested.
Part 1: Chemical Identity & Technical Specifications

Before procurement, the researcher must define the "Research Grade" requirements. For this intermediate, purity is critical to prevent side reactions in subsequent nucleophilic substitutions or hydrolyses.

Parameter Research Grade Specification Critical Notes
Systematic Name Ethyl 2-hydroxy-2-(pyridin-3-yl)acetateAlso referred to as Ethyl

-hydroxy-3-pyridineacetate.
Formula

Molecular Weight 181.19 g/mol
Purity (Assay)

95.0% (HPLC)
Higher purity (>98%) is recommended if used in late-stage API synthesis.[1]
Appearance Colorless to pale yellow oil or low-melting solidPyridine esters often darken upon oxidation/storage.
Solubility DMSO, Methanol, Ethyl Acetate, DCMLimited solubility in water; hydrolyzes in aqueous base.
Storage 2–8°C, Desiccated Hygroscopic. Esters are prone to hydrolysis; pyridines can N-oxidize.
Molecular Structure & Reactivity Context

The molecule features two reactive centers:

  • Ester Group: Susceptible to hydrolysis (to acid) or aminolysis (to amide).

  • Pyridine Ring: Basic nitrogen capable of salt formation or N-oxidation; the ring is electron-deficient, making it susceptible to nucleophilic attack under harsh conditions.

ChemicalStructure cluster_0 CAS 17604-75-0 Reactivity Profile Node1 Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Node2 Ester Hydrolysis (Acid Formation) Node1->Node2 OH-/H2O Node3 Aminolysis (Amide Formation) Node1->Node3 R-NH2 Node4 Pyridine N-Oxidation Node1->Node4 mCPBA/H2O2 (Impurity Risk)

Caption: Primary reactivity pathways for CAS 17604-75-0. Researchers must avoid oxidizing conditions during storage to prevent N-oxide impurities.

Part 2: Supplier Landscape & Pricing Analysis

This compound is generally not available from "Big Box" distributors (Sigma-Aldrich/Merck, Fisher) as a standard catalog item. It is sourced primarily from specialized building block manufacturers.

Supplier Tiers
  • Tier 1: Primary Manufacturers (Best Price/Quality)

    • ChemScene (USA/China): Catalog #CS-0044704. Reliable for small-scale research quantities (100mg - 5g).

    • BLDpharm (China/Global): Strong inventory of heterocyclic building blocks.

    • Aaron Chemicals: Often holds stock of pyridine derivatives.

  • Tier 2: Aggregators (Higher Price/Convenience)

    • Fisher Scientific / VWR: May list it via third-party partners (e.g., Matrix Scientific), typically with a 2-3 week lead time and 30-50% markup.

Pricing Estimates (2025/2026 Market Data)

Pricing is volatile and volume-dependent. "Inquire" status is common.

Quantity Estimated Price Range (USD) Lead Time Sourcing Strategy
100 mg $50 - $851-2 WeeksDirect from ChemScene/BLDpharm
1 g $120 - $2001-2 WeeksDirect from Manufacturer
5 g $400 - $6002-3 WeeksLikely Custom Pack / Inquiry
Bulk (>25g) Negotiated 4-6 WeeksRequest Custom Synthesis Quote

Procurement Warning:

  • Hazmat Fees: Due to the pyridine moiety, shipments may incur "Inaccessible Dangerous Goods" fees (approx.[1]

    
    100 domestic, higher international) depending on the carrier classification (often Class 6.1 Toxic).
    
  • Availability: "In Stock" on aggregator sites often means "In Stock at Partner Warehouse in Asia," implying a 2-week delay for customs clearing.

Part 3: Quality Control & Validation Protocols

As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA) for critical intermediates. Perform the following validation upon receipt.

Protocol 1: Identity Verification (1H-NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • Pyridine Protons: Look for the characteristic downfield signals (approx. 8.5–8.8 ppm for protons adjacent to Nitrogen).

    • Ethyl Group: Quartet at ~4.1 ppm (

      
      ) and Triplet at ~1.2 ppm (
      
      
      
      ).
    • Chiral Center Proton: Singlet or doublet (if coupled to OH) around 5.1–5.3 ppm.

  • Impurity Check: Check for residual solvent (Ethyl Acetate, Hexane) and hydrolysis product (free acid, broad singlet >10 ppm).

Protocol 2: Purity Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Main peak area >95%.

QC_Workflow cluster_qc Incoming QC Decision Tree Receipt Receive Shipment (CAS 17604-75-0) Visual Visual Inspection (Color/State) Receipt->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility NMR 1H-NMR Verification (Identity) Solubility->NMR HPLC HPLC Purity Check (>95%?) NMR->HPLC Decision Pass QC? HPLC->Decision Approve Release to Synthesis Decision->Approve Yes Reject Quarantine & Return Decision->Reject No

Caption: Standard Operating Procedure (SOP) for validating incoming building blocks.

Part 4: Handling & Safety (E-E-A-T)

Safety Data Sheet (SDS) Highlights:

  • Signal Word: WARNING / DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Pyridine derivatives often possess unpleasant odors and potential neurological toxicity at high exposure.

Experimental Tip: When using this compound in synthesis (e.g., coupling reactions), avoid using strong aqueous bases (NaOH/KOH) directly if the ester functionality needs to be preserved. Use mild bases like


 or organic bases (TEA/DIPEA) in aprotic solvents.
References
  • ChemScene Product Data. Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 17604-75-0) Technical Data Sheet. Retrieved from

  • PubChem Database. Compound Summary: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate. National Library of Medicine. Retrieved from

  • BLDpharm. Product Analysis and Specifications for CAS 17604-75-0. Retrieved from [2]

  • Fisher Scientific. Safety Data Sheet Guidelines for Pyridine Esters. Retrieved from

Sources

Technical Monograph: Safety, Stability, and Handling of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive safety and handling monograph for ethyl 2-hydroxy-2-(pyridin-3-yl)acetate . It is designed for researchers and process chemists, moving beyond standard regulatory compliance to address stability, reactivity, and practical laboratory workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a bifunctional pyridine derivative featuring an


-hydroxy ester motif. It serves as a critical chiral building block in the synthesis of anticholinergic drugs (e.g., muscarinic antagonists) and other pharmaceutical intermediates. Its structure combines the basicity of a pyridine ring with the redox-active and hydrolytically sensitive nature of a mandelic acid derivative.
Key Identifiers & Properties[1][2][3][4][7]
PropertyDataNote
CAS Number 17604-75-0 Confirmed Identifier
IUPAC Name Ethyl 2-hydroxy-2-(pyridin-3-yl)acetateAlso: Ethyl 3-pyridylglycolate
Molecular Formula

Molecular Weight 181.19 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool
Boiling Point ~120–125 °C @ 1 mmHg (Predicted)High BP due to H-bonding (-OH)
pKa (Pyridine N) ~3.5–4.0Less basic than pyridine due to electron-withdrawing ester
Solubility DCM, EtOAc, MeOH, DMSOLimited water solubility; hydrolyzes slowly

Hazard Identification & Toxicology (Read-Across Analysis)

While specific


 data for this intermediate is limited, its toxicological profile is derived from Structure-Activity Relationships (SAR)  involving the pyridine moiety and 

-hydroxy esters.
GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Mechanistic Toxicology
  • Pyridine Moiety: The pyridine nitrogen is a hydrogen bond acceptor and a weak base. Upon contact with mucous membranes, it can disrupt cellular pH balance, leading to irritation (H335). Systemic absorption of pyridine derivatives often targets the liver and kidneys (Cytochrome P450 metabolism).

  • 
    -Hydroxy Ester Functionality:  This motif is structurally similar to mandelic acid esters. It is generally less corrosive than 
    
    
    
    -halo esters but acts as a permeation enhancer, potentially facilitating the absorption of the pyridine pharmacophore through the skin.

Stability & Reactivity: The "Hidden" Hazards

Unlike standard solvents, this compound possesses intrinsic chemical instability that dictates storage protocols. The


-position is activated by both the ester carbonyl and the electron-deficient pyridine ring.
Degradation Pathways

Researchers must be aware of two primary degradation vectors:

  • Aerobic Oxidation: The secondary alcohol at the benzylic-like position (attached to the aromatic pyridine) is susceptible to air oxidation, converting the compound into ethyl 2-oxo-2-(pyridin-3-yl)acetate (the

    
    -keto ester).
    
  • Hydrolysis: Moisture will cleave the ethyl ester, yielding the zwitterionic 3-pyridylglycolic acid.

Reactivity Visualization

The following diagram illustrates the degradation logic and synthesis utility, guiding the decision for inert atmosphere handling.

G cluster_storage Storage Requirement Target Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (Active Reagent) Oxo Impurity A: Ethyl 2-oxo-2-(pyridin-3-yl)acetate (via Oxidation) Target->Oxo O2 / Light (Improper Storage) Acid Impurity B: 3-Pyridylglycolic Acid (via Hydrolysis) Target->Acid H2O / H+ or OH- (Moisture) Drug Target Pharmaceutical (e.g., Muscarinic Antagonist) Target->Drug Synthetic Workflow (Controlled)

Figure 1: Degradation pathways showing susceptibility to oxidation (red) and hydrolysis (red) versus productive synthesis (green).

Safe Handling & Experimental Protocols

Storage Standard Operating Procedure (SOP)
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage to prevent the formation of the

    
    -keto impurity.
    
  • Container: Amber glass (protects from photo-oxidation) with a Teflon-lined cap.

Handling Protocol: Synthesis & Isolation

Objective: Minimize exposure to moisture and air during transfer.

  • PPE Selection:

    • Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

    • Chemical splash goggles are required due to the irritant nature of pyridine bases.

    • Work strictly within a fume hood (Face velocity > 100 fpm).

  • Transfer Technique:

    • Viscosity Note: As a viscous oil, use wide-bore pipette tips or warm slightly (to 30°C) if crystallization occurs.

    • Inerting: If using >5g, flush the receiving vessel with nitrogen before transfer.

  • Spill Management:

    • Treat spills with a solid absorbent (vermiculite).

    • Neutralization: Wipe the area with dilute acetic acid (to neutralize residual pyridine odor) followed by water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

Decision Logic for Handling

Use this workflow to determine the necessary containment level.

Handling Start Start: Handling Request Quantity Check Quantity Start->Quantity SmallScale < 10 grams Quantity->SmallScale LargeScale > 10 grams Quantity->LargeScale Hood Standard Fume Hood (Sash at 18 inches) SmallScale->Hood Schlenk Schlenk Line / Glovebox (Strict Inert Atmosphere) LargeScale->Schlenk PPE_Std PPE: Nitrile Gloves + Goggles Hood->PPE_Std PPE_High PPE: Double Gloves + Face Shield Schlenk->PPE_High

Figure 2: Decision matrix for containment and PPE based on scale of operation.

Emergency Response

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3] The pyridine ring makes this compound a basic irritant; prompt irrigation is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[4][3][5] Do not use ethanol or organic solvents, as they may increase skin absorption of the pyridine moiety.

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of respiratory sensitization common to pyridines), seek medical attention.

Fire Fighting
  • Flash Point: Estimated >110 °C (Closed Cup).

  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Water spray may be ineffective due to limited solubility but can be used to cool containers.
    
  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ). Firefighters must wear SCBA.

References

  • National Institute of Standards and Technology (NIST) . (2024). Ethyl 3-pyridylacetate Properties. NIST Chemistry WebBook, SRD 69.[6] Retrieved March 5, 2026, from [Link]

  • PubChem . (2025).[2] Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Technical Guide: pKa of Pyridine Nitrogen in Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pKa values of the pyridine nitrogen within alpha-hydroxy ester scaffolds.

Executive Summary

The basicity of the pyridine nitrogen in alpha-hydroxy esters is a critical physicochemical parameter governing drug solubility, membrane permeability, and metal chelation efficacy. While unsubstituted pyridine exhibits a pKa of ~5.23, the introduction of an alpha-hydroxy ester moiety exerts significant electron-withdrawing effects, typically depressing the pKa of the heterocyclic nitrogen to the 3.0 – 4.5 range.[1] This guide analyzes the electronic and steric determinants of these values, provides reference data for structural analogs, and details validated protocols for their experimental determination.

Part 1: Theoretical Framework & Structural Determinants[1][2]

The pKa of the pyridine nitrogen is a measure of the stability of its conjugate acid (pyridinium ion). In alpha-hydroxy esters (e.g., ethyl 2-hydroxy-2-(pyridin-2-yl)acetate), three primary factors modulate this value relative to the parent pyridine.

Electronic Inductive Effects (-I)

The alpha-hydroxy ester side chain acts as a potent electron-withdrawing group (EWG), reducing the electron density on the pyridine nitrogen and destabilizing the protonated form.[1][2]

  • Ester Group (-COOR): The carbonyl carbon is highly electron-deficient.[1][2] Even separated by an

    
    -carbon, it exerts a strong inductive pull.[1][2]
    
  • Hydroxyl Group (-OH): The electronegative oxygen on the

    
    -carbon further enhances the inductive withdrawal.[1]
    
  • Net Effect: A significant reduction in pKa (acidification of the conjugate acid).[3]

Intramolecular Hydrogen Bonding (The Ortho Effect)

For 2-substituted derivatives, the spatial proximity of the alpha-hydroxy group to the ring nitrogen creates a complex energetic landscape.[1][2]

  • Neutral State Stabilization: The hydroxyl proton can form a hydrogen bond with the lone pair of the neutral pyridine nitrogen (

    
    ). This stabilizes the neutral form, making protonation energetically more costly (lowering pKa).
    
  • Conjugate Acid Stabilization: Conversely, if the geometry permits, the protonated pyridinium nitrogen can H-bond to the ester carbonyl or hydroxyl oxygen (

    
    ).[1][2] This would stabilize the cation (raising pKa).
    
  • Dominant Trend: Experimental data on analogous 2-carbinols suggests the EWG effect and neutral-state stabilization typically dominate, resulting in a net lower pKa compared to 3- or 4-substituted isomers.[1][2]

Solvation and Steric Shielding

The bulky ester group can sterically hinder the solvation shell around the protonated nitrogen. Since solvation stabilizes the charge, steric inhibition of solvation leads to a lower pKa.

Part 2: Reference Data & Comparative Analysis

Direct experimental pKa values for specific alpha-hydroxy esters are rare in consolidated literature.[1][2] However, their values can be reliably triangulated using structurally validated anchors.

Table 1: Reference pKa Values of Pyridine Derivatives (Aqueous, 25°C)
Compound ClassStructure / SubstituentpKa (Pyridine N)Electronic Driver
Unsubstituted Pyridine5.23 Baseline Reference
Alcohol Analog 2-Pyridinemethanol4.90 - 5.10Mild -I effect of OH; H-bond stabilization.[1][2]
Direct Ester Ethyl picolinate (2-COOEt)1.83Strong -I and -M (resonance) withdrawal.[1][2]
Direct Ester Ethyl nicotinate (3-COOEt)3.35Strong -I; no direct resonance conjugation to N.
Spacer Ester Ethyl 2-pyridylacetate~4.0 - 4.2-I effect attenuated by methylene spacer.[1][2]
Target Class Alpha-Hydroxy Ester 3.2 - 3.8 (Est.) Combined -I of OH and COOEt; H-bonding.[1][2]
Comparative Logic Pathway

The alpha-hydroxy ester represents a hybrid between 2-pyridinemethanol (pKa ~5.[1][2]0) and ethyl picolinate (pKa ~1.8).[4][5]

  • Start with Pyridine (5.2) .

  • Add an ester group separated by one carbon: Drop to ~4.2 .[3]

  • Add an alpha-hydroxyl group (EWG): Further drop by 0.5 - 0.8 units .[1][2]

  • Result: The predicted pKa for the target scaffold is 3.4 ± 0.3 .[3]

Diagram 1: Mechanistic Influence on pKa

pKa_Mechanism Pyridine Pyridine (pKa ~ 5.23) Target Alpha-Hydroxy Ester (pKa ~ 3.2 - 3.8) Pyridine->Target Structural Modification EWG_Inductive Inductive Effect (-I) (Ester + Hydroxyl) EWG_Inductive->Target Decreases pKa (Destabilizes NH+) H_Bond Intramolecular H-Bond (Stabilizes Neutral Base) H_Bond->Target Decreases pKa (Stabilizes N:)

Caption: Electronic and steric forces driving the pKa shift in pyridine alpha-hydroxy esters.

Part 3: Experimental Methodologies

Due to the lipophilicity of esters and their potential hydrolysis in extreme pH, standard aqueous titration is often unsuitable.[3] The following protocols are validated for this specific compound class.

Protocol A: Potentiometric Titration in Mixed Solvents

Objective: Determine macroscopic pKa (


) in water/organic mixtures and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).

Reagents:

  • Analyte: 1.0 mM solution of the alpha-hydroxy ester.[1][2]

  • Solvent: Methanol/Water mixtures (20%, 30%, 40%, 50% v/v).

  • Titrant: 0.1 M HCl (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.[3]

Workflow:

  • Preparation: Dissolve the ester in the chosen MeOH/Water ratio containing KCl. Ensure the solution is purged with

    
     to remove 
    
    
    
    .
  • Calibration: Calibrate the pH electrode using buffers prepared in the same solvent composition (critical for accuracy).

  • Titration: Add HCl in small increments (e.g., 50

    
    L). Record pH after stabilization (drift < 0.005 pH/min).
    
  • Data Processing: Plot pH vs. Volume of HCl. Determine the inflection point (half-neutralization potential).[1][2]

  • Extrapolation: Plot the measured

    
     values against the dielectric constant (
    
    
    
    ) of the solvent mixtures. The y-intercept represents the aqueous
    
    
    .[1]
Protocol B: NMR-pH Titration (Chemical Shift Tracking)

Objective: Determine site-specific protonation when multiple basic sites exist or when solubility is low (< 1 mM).[1][2]

Reagents:

  • Solvent:

    
     or 
    
    
    
    (9:1).[1][2]
  • Buffer: Phosphate/Citrate buffers (deuterated if possible, or correct for isotope effect

    
    ).
    

Workflow:

  • Sample Prep: Prepare a series of NMR tubes containing the ester at fixed concentration but varying pH (range 1.0 to 8.0).[3]

  • Acquisition: Acquire

    
     NMR spectra. Focus on the aromatic pyridine protons (H-3, H-4, H-5, H-6).[1][2]
    
  • Observation: The chemical shift (

    
    ) of protons adjacent to the nitrogen (H-2/H-6) will shift significantly downfield upon protonation.[1][2]
    
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    [1][2]
    
Diagram 2: Experimental Workflow

Experiment_Workflow Start Start: Alpha-Hydroxy Ester Sample Solubility Check Aqueous Solubility Start->Solubility Branch_High Soluble (>1mM) Solubility->Branch_High Yes Branch_Low Insoluble / Lipophilic Solubility->Branch_Low No Method_Pot Potentiometric Titration (Mixed Solvent Extrapolation) Branch_High->Method_Pot Method_NMR NMR Titration (Chemical Shift vs pH) Branch_Low->Method_NMR Analysis Data Fitting (Henderson-Hasselbalch) Method_Pot->Analysis Method_NMR->Analysis Result Final pKa Value Analysis->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Applications in Drug Development

Understanding this specific pKa value is vital for:

  • Prodrug Design: Alpha-hydroxy esters are often prodrugs for alpha-hydroxy acids.[1][2] The pyridine nitrogen provides a handle for salt formation (e.g., hydrochloride salts) to improve solubility, but only if the pH is maintained below the pKa (~3.5).

  • Metal Chelation: The N and alpha-OH (or ester C=O) can act as bidentate ligands.[1] The pKa dictates the pH range where the nitrogen is available for coordination (must be deprotonated, pH > 4.0).

  • Formulation Stability: Esters are prone to base-catalyzed hydrolysis. Knowing the pKa helps in selecting a formulation pH (e.g., pH 4.5) where the nitrogen is partially protonated, potentially repelling hydroxide ions electrostatically and improving ester stability.

References

  • Perrin, D. D. (1972).[6] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pyridine and carbinol pKa values).

  • Leito, I., et al. (2018). "Basicity of substituted pyridines in different media." European Journal of Organic Chemistry.

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data.

  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration.

  • PubChem. (2025).[6][7][8] Compound Summary: Ethyl nicotinate.[3][9][10][11] National Library of Medicine.

Sources

Stability of alpha-hydroxy pyridine esters at room temperature

Stability and Reactivity of -Hydroxy Pyridine Esters: A Technical Guide

Executive Summary

In the context of drug development and organic synthesis, "


-acyl derivatives of 2-hydroxypyridine

Core Stability Verdict:

active esters

Key Instability Drivers:

  • Hydrolytic Lability: They hydrolyze rapidly to release the parent carboxylic acid and 2-pyridone, driven by the leaving group ability of the 2-pyridinate anion.

  • 
     Acyl Migration:  In solution, they undergo an intramolecular or intermolecular rearrangement to the thermodynamically more stable 
    
    
    -acyl-2-pyridone (amide) form.
  • Metal Ion Sensitivity: Trace metal ions (e.g., Cu

    
    , Zn
    
    
    ) catalyze their hydrolysis by orders of magnitude.

This guide details the mechanistic underpinnings of this instability, provides protocols for assessing their half-life (

Mechanistic Underpinnings of Instability

To control the stability of these esters, one must understand the electronic forces at play. The 2-hydroxypyridine moiety exists in equilibrium with its tautomer, 2-pyridone.[1]

The Tautomeric Trap

While 2-pyridone is the favored tautomer in the solid state and polar solvents (aromaticity is preserved in the amide-like resonance),

  • Leaving Group Ability: The

    
     of 2-hydroxypyridine is 
    
    
    , but the neutral 2-pyridone is a stable leaving group. Upon nucleophilic attack at the carbonyl, the expulsion of the pyridin-2-yloxy group is facilitated by the formation of the stable 2-pyridone lactam structure.
  • 
     Migration:  This is the primary non-hydrolytic degradation pathway. The nitrogen atom of the pyridine ring is nucleophilic. If the ester bond is not sterically hindered, the nitrogen can attack the carbonyl carbon (inter- or intramolecularly), leading to the 
    
    
    -acyl isomer. The
    
    
    -acyl form is an amide and is significantly more stable to hydrolysis than the
    
    
    -acyl ester.
Hydrolysis Mechanism

The hydrolysis follows a

Visualization of Degradation Pathways:

DegradationPathwayscluster_0Room Temperature Instability FactorsEsterO-Acyl-2-Pyridine(Active Ester)TS_HydrolysisTetrahedralIntermediateEster->TS_Hydrolysis+ H2O / OH-NAcylN-Acyl-2-Pyridone(Stable Amide)Ester->NAcylO->N Migration(Thermodynamic Sink)AcidCarboxylic Acid+ 2-PyridoneTS_Hydrolysis->AcidFast HydrolysisNAcyl->AcidSlow Hydrolysis

Figure 1: Competing degradation pathways for

Experimental Assessment Protocols

Do not rely on standard HPLC methods alone, as the

NMR is the gold standard
Protocol: Kinetic Stability via H-NMR

This protocol validates the half-life of the ester in solution without the artifacts introduced by chromatography.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (polar aprotic) or CDCl
    
    
    (non-polar). Note: Hydrolysis requires D
    
    
    O spike.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

    
     6.1 ppm).
    

Workflow:

  • Preparation: Dissolve the

    
    -hydroxy pyridine ester (10 mg) and internal standard (5 mg) in 0.6 mL of anhydrous deuterated solvent.
    
  • T0 Scan: Immediately acquire a

    
    H-NMR spectrum (8 scans).
    
    • Diagnostic Peak: Look for the pyridine ring protons. The H-6 proton (adjacent to Nitrogen) typically shifts upfield in the

      
      -acyl form compared to the 
      
      
      -acyl form.
  • Stress Condition: Add 10

    
    L of D
    
    
    O to simulate moisture exposure / physiological conditions.
  • Time Course: Acquire spectra at

    
     min, and 24 h.
    
  • Quantification: Integrate the ester carbonyl

    
    -protons (or diagnostic aromatic protons) relative to the internal standard.
    

Data Interpretation Table:

Species ObservedChemical Shift Trend (approx.)Stability Implication

-Acyl Ester
Pyridine H-3 doublet

7.2
Intact active ester.

-Acyl Amide
Pyridine H-3 doublet

6.4
Rearrangement occurred. Loss of reactivity.
2-Pyridone Broad NH peak (if protic), distinct aromatic patternHydrolysis complete.
Protocol: Metal Ion Sensitivity Test

Since trace metals catalyze hydrolysis, this test confirms if chelators are needed in the formulation.

  • Prepare two solutions of the ester (1 mM) in Acetonitrile/Buffer (pH 7.4).

  • Control: Add EDTA (10

    
    M) to sequester trace metals.
    
  • Test: Add CuCl

    
     (1 
    
    
    M).
  • Monitor via UV-Vis spectroscopy at 300 nm (absorption of 2-pyridone).

  • Result: A rapid increase in absorbance in the Cu

    
     sample vs. Control indicates metal-catalyzed hydrolysis.
    

Stability Data & Stabilization Strategies

Comparative Stability Profile

The following table summarizes the approximate half-lives (

Solvent SystemConditionEstimated

Dominant Pathway
Anhydrous CH

Cl

Neutral, Inert Gas> 48 HoursSlow

Migration
DMSO / DMF Neutral2 – 6 Hours

Migration
Aqueous Buffer (pH 7.4) Metal-free< 20 MinutesHydrolysis
Aqueous Buffer (pH 7.4) + 10

M Cu

< 1 MinuteCatalytic Hydrolysis
Stabilization Strategies for Drug Development

If your lead compound contains this motif, consider these structural or formulation modifications:

  • Steric Shielding: Introduce bulky groups (e.g., isopropyl, tert-butyl) at the pyridine C-3 or C-6 position. This sterically hinders the nitrogen, retarding both the

    
     migration and the approach of water for hydrolysis.
    
  • Electron Modulation:

    • Electron Withdrawing Groups (EWGs) on the pyridine ring (e.g., 5-NO

      
      ) increase the leaving group ability, decreasing  stability (faster hydrolysis).
      
    • Electron Donating Groups (EDGs) (e.g., 5-OMe) stabilize the ester bond but may reduce reactivity if the compound is intended as a prodrug.

  • Formulation (The "Dry" Approach):

    • Lyophilization is mandatory for storage.

    • Store at -20°C under Argon.

    • Avoid protic solvents (MeOH, EtOH) in processing, as transesterification is rapid.

Workflow for Stability Testing

StabilityWorkflowStartSynthesize Alpha-HydroxyPyridine EsterCheck1Isolate as Solid?(Avoid Chromatography)Start->Check1StorageStore at -20°Cunder ArgonCheck1->StorageYesTestStability Assay(Room Temp)Check1->TestNo (In situ use)Storage->TestSample AliquotMethod1Method A: NMR (D2O spike)Detects O->N migrationTest->Method1Method2Method B: UV-Vis (+/- Cu2+)Detects HydrolysisTest->Method2

Figure 2: Decision tree for handling and testing labile pyridine esters.

References

  • Catalytic Hydrolysis Mechanism

    • S. A. H. et al. "Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection."[2][3] Journal of the American Chemical Society.

    • Context: Establishes the extreme sensitivity of these esters to copper-catalyzed hydrolysis, a critical factor in "room temper
  • Tautomeric Equilibrium

    • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.
    • Context: Provides the thermodynamic basis for the 2-pyridone preference, explaining the driving force for leaving group expulsion.
  • Acylation and Rearrangement

    • Effentranger, J., et al. "The acylation of 4-pyridone.
    • Context: Details the kinetic vs.
  • General Stability Guidelines

    • ICH Guideline Q1A(R2).[4] "Stability Testing of New Drug Substances and Products."[4][5][6]

    • Context: The regulatory framework for establishing shelf-life, emphasizing the need for stress testing (hydrolysis) on labile moieties.

Methodological & Application

Procedure for cyanohydrin hydrolysis to form pyridyl hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Synthesis of Pyridyl


-Hydroxy Esters via Cyanohydrin Hydrolysis 

Introduction & Mechanistic Rationale

Pyridyl


-hydroxy esters are highly versatile pharmacophores and chiral building blocks in drug development, frequently serving as precursors for enzyme inhibitors and receptor modulators. The transformation of a pyridyl cyanohydrin to its corresponding 

-hydroxy ester can be achieved through two distinct methodologies: the classical chemical Pinner alcoholysis or a tandem biocatalytic hydrolysis-esterification sequence.

Chemical Pathway (Pinner Reaction): The Pinner reaction is a robust, acid-catalyzed sequence. The pyridyl cyanohydrin is treated with anhydrous hydrogen chloride (HCl) gas in the presence of an alcohol (e.g., ethanol)[1]. The strict exclusion of water during the first step is critical; water will cause premature hydrolysis of the highly electrophilic protonated nitrile to an amide or carboxylic acid, severely diminishing the ester yield. The anhydrous conditions allow the alcohol to attack the protonated nitrile, forming a highly reactive imidate (imino ether) hydrochloride intermediate[2]. Subsequent addition of water hydrolyzes the imidate to the desired racemic


-hydroxy ester and ammonium chloride.

Biocatalytic Pathway (Nitrilase-Mediated): When strict enantiomeric purity is required, biocatalysis is the preferred route. Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids without the formation of a free amide intermediate[3]. Operating via a conserved Glu-Lys-Cys catalytic triad, the enzyme forms a covalent thioimidate intermediate with the nitrile carbon, which is then hydrolyzed to the acid with the concomitant release of ammonia[4]. By utilizing specific nitrilase variants, dynamic kinetic resolution of racemic pyridyl cyanohydrins can be achieved, yielding highly enantiopure


-hydroxy acids[5]. The resulting chiral acid is then subjected to mild esterification to prevent racemization of the sensitive 

-stereocenter.

Comparative Analysis of Synthetic Routes

To guide experimental design, the quantitative and qualitative parameters of both methodologies are summarized below:

ParameterChemical Route (Pinner Alcoholysis)Biocatalytic Route (Nitrilase + Esterification)
Catalyst / Reagent Anhydrous HCl gasNitrilase enzyme (e.g., recombinant variants)
Stereochemical Outcome Racemic mixtureHigh enantiomeric excess (ee >95%)
Operating Temperature 0 °C warming to 25 °C37 °C to 45 °C
Solvent System Neat anhydrous alcohol (e.g., EtOH)Aqueous phosphate buffer (pH 8.0)
Key Intermediate Imidate hydrochloride saltEnantiopure

-hydroxy acid
In-Process Tracking IR spectroscopy (loss of C≡N stretch)pH stat (titration of released NH₃)
Primary Application Bulk synthesis of racemic scaffoldsSynthesis of specific chiral drug intermediates

Experimental Protocols

Protocol A: Acid-Catalyzed Pinner Alcoholysis

Synthesis of Racemic Ethyl 2-hydroxy-2-(3-pyridyl)acetate

Causality & Self-Validation: This protocol relies on the complete absence of water during step 1 to prevent amide formation. The intermediate imidate hydrochloride is sensitive to moisture and must be hydrolyzed deliberately in step 2.

  • Imidate Formation:

    • Dissolve 10.0 mmol of 3-pyridyl cyanohydrin in 20 mL of strictly anhydrous ethanol under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The reaction is highly exothermic, and elevated temperatures can lead to the decomposition of the cyanohydrin back to the aldehyde and HCN.

    • Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved.

    • Seal the vessel and stir at room temperature for 12–16 hours.

    • Validation Check: An aliquot dried under vacuum should show the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of a strong iminium stretch (~1650 cm⁻¹) via FTIR.

  • Hydrolysis:

    • Concentrate the reaction mixture in vacuo to remove excess HCl and ethanol, leaving a crude solid (imidate hydrochloride).

    • Resuspend the solid in 25 mL of distilled water and stir vigorously for 2 hours at room temperature to hydrolyze the imidate[2].

  • Workup & Isolation:

    • Neutralize the aqueous layer carefully with saturated aqueous NaHCO₃ to pH 7.5.

    • Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the racemic ester.

Protocol B: Biocatalytic Hydrolysis & Mild Esterification

Synthesis of (S)-Ethyl 2-hydroxy-2-(3-pyridyl)acetate

Causality & Self-Validation: Nitrilase activity is highly pH-dependent. The hydrolysis of the nitrile releases ammonia, which will basify the solution and denature the enzyme if not actively neutralized.

  • Enzymatic Hydrolysis:

    • Suspend 10.0 mmol of racemic 3-pyridyl cyanohydrin in 50 mL of 100 mM sodium phosphate buffer. Adjust the pH to 8.0[3].

    • Add the normalized cell lysate or purified nitrilase enzyme (e.g., 0.8 mg/mL final concentration)[6].

    • Incubate the reaction at 37 °C to 45 °C with gentle orbital shaking[3].

    • Validation Check: Connect the reaction to an automated pH stat. Maintain the pH at 8.0 by the dropwise addition of 1.0 M HCl. The reaction is deemed complete when base (ammonia) evolution ceases.

  • Isolation of the Chiral Acid:

    • Acidify the reaction mixture to pH 3.0 using 2.0 M HCl to stop the reaction and protonate the

      
      -hydroxy acid.
      
    • Extract the aqueous phase continuously with ethyl acetate. Dry and concentrate to yield the enantiopure (S)-3-pyridyl

      
      -hydroxy acid.
      
  • Mild Esterification:

    • Dissolve the chiral acid (5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) containing 10.0 mmol of absolute ethanol.

    • Add 5.5 mmol of EDC·HCl and 0.5 mmol of DMAP at 0 °C. Rationale: Standard Fisher esterification (refluxing in acid) can cause racemization of the

      
      -stereocenter. EDC coupling allows esterification at room temperature.
      
    • Stir for 12 hours, wash with water, dry over Na₂SO₄, and purify to obtain the chiral ester.

System Workflows & Visualization

G A Pyridyl Cyanohydrin B Acid-Catalyzed Alcoholysis (Pinner Conditions) A->B Anhydrous HCl, EtOH 0°C to RT E Biocatalytic Hydrolysis (Nitrilase Enzyme) A->E Buffer pH 7.5-8.0 37°C C Imidate Hydrochloride Intermediate B->C D Racemic Pyridyl α-Hydroxy Ester C->D H2O Hydrolysis F Enantiopure Pyridyl α-Hydroxy Acid E->F - NH3 G Mild Esterification F->G EtOH, Coupling Agent (e.g., EDC) H Chiral Pyridyl α-Hydroxy Ester G->H

Divergent synthetic pathways for the conversion of pyridyl cyanohydrins to α-hydroxy esters.

Analytical Characterization Standards

To ensure the integrity of the starting materials and products, verify the structural identity using ¹H and ¹³C NMR.

  • 3-Pyridyl Cyanohydrin Reference Shifts: ¹H NMR (CDCl₃, 500 MHz) δ: 8.62 (d, 1H, J = 1.8 Hz), 8.57 (d, 1H, J = 5.1 Hz), 7.94 (d, 1H, J = 8.1 Hz), 7.41 (dd, 1H, J = 8.1, 5.1 Hz), 5.64 (s, 1H,

    
    -CH)[3]. ¹³C NMR (CDCl₃, 125 MHz) δ: 149.9, 147.4, 135.4, 133.0, 124.4, 119.0 (C≡N), 61.1 (
    
    
    
    -C)[6].
  • Product Verification: Successful conversion to the ester is confirmed by the disappearance of the nitrile carbon (~119 ppm) and the appearance of an ester carbonyl carbon (~172 ppm) in the ¹³C NMR spectrum, alongside the characteristic ethyl group signals in the ¹H NMR.

References

  • EP2327766A1 - Nitrilases - Google Patents. (n.d.).
  • DeSantis, G., et al. (2002). 2002 American Chemical Society, J. Am. Chem. Soc., DeSantis ja0251120 Supporting Info Page 1 - Amazon S3.
  • (12) United States Patent - Googleapis.com. (n.d.).
  • (12) Patent Application Publication (10) Pub. No.: US 2003/0092734 A1 - Googleapis.com. (n.d.).
  • Brenner, C. Catalysis in the nitrilase superfamily Charles Brenner.
  • Exploring Nitrilase Sequence Space for Enantioselective Catalysis. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Zinc Salt Removal in Pyridyl Ester Reformatsky Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on nitrogen-rich heterocycles, synthesizing pyridyl esters via the Reformatsky reaction has become a staple methodology. However, the post-reaction workup presents a notorious challenge: removing stoichiometric zinc salts without destroying the product yield or causing intractable emulsions.

This guide provides causality-driven troubleshooting, quantitative comparisons, and validated protocols to ensure clean phase separations and high-purity isolation.

The Mechanistic Challenge: Why Standard Workups Fail

When working with pyridyl substrates, the pyridine ring acts as a strong Lewis base, readily chelating the Zn(II) ions generated during the reaction. This creates a dual-front chemical problem:

  • The Acidic Quench Failure (e.g., 1M HCl): The pyridine nitrogen has a pKa of ~5.2. At low pH, the target molecule becomes protonated, forming a water-soluble pyridinium salt that is dragged into the aqueous phase alongside the zinc.

  • The Neutral/Basic Quench Failure (e.g., Sat. NaHCO₃ or NH₄Cl): At pH 7–9, Zn(II) precipitates as a gelatinous zinc hydroxide (

    
    ) emulsion. This three-dimensional coordination polymer physically traps the organic product, making phase separation nearly impossible. Furthermore, zinc impurities that survive the workup can strongly coordinate to basic nitrogen heterocycles, causing severe false positives in downstream biological high-throughput screening assays[1].
    

Troubleshooting & FAQs

Q1: I quenched my reaction with saturated ammonium chloride (


), but I still have a thick white emulsion. How do I break it? 
A1:  The emulsion is 

mixed with trapped organic solvent.

alone does not provide a high enough pH or sufficient ammonia concentration to fully convert the zinc into the soluble tetraamminezinc(II) complex (

). To break the emulsion, you must introduce a strong chelating agent like EDTA or adjust the pH to ~9 using ammonium hydroxide (

)[2].

Q2: Why is EDTA recommended over standard acid washes for pyridyl compounds? A2: EDTA forms a highly stable, water-soluble hexadentate complex with Zn(II) with a thermodynamic stability constant (log


) of 16.5. This vastly outcompetes the coordination of the pyridyl product[3]. By buffering the EDTA solution to pH 8.5–9.0, the pyridine remains neutral (partitioning into the organic layer) while the zinc is completely sequestered in the aqueous layer[2].

Q3: Is there a cheaper alternative to EDTA for large-scale syntheses? A3: Yes. Saturated Rochelle salt (potassium sodium tartrate) is a classical additive used to break metal-induced emulsions. It forms highly soluble tartrate complexes with zinc and lanthanides, making it highly effective for basic substrates without requiring strict pH monitoring[4].

Quantitative Comparison of Workup Strategies

The following table summarizes the efficacy of various quench methods when applied to pyridyl-containing Reformatsky products.

Quench MethodAqueous pHZinc Complex FormedPhase Separation TimeProduct Recovery
1M HCl < 1.0Soluble

< 5 min< 10% (Lost to aq. phase)
Sat.

~ 5.5Partial

> 2 hours (Emulsion)40–60% (Trapped)
Sat.

~ 8.0Insoluble

Unresolvable Emulsion< 20% (Trapped)
Sat. Rochelle Salt ~ 7.5Soluble Zn-Tartrate30–60 min> 85%
0.5 M EDTA /

8.5–9.0Soluble

< 5 min> 95%

Validated Experimental Protocols

Protocol A: The EDTA / Ammonium Hydroxide Quench (Gold Standard)

Causality Focus: EDTA must be fully deprotonated to act as a hexadentate ligand. Ammonium hydroxide ensures optimal pH for EDTA activation while keeping the target pyridine deprotonated and organic-soluble.

  • Preparation: Prepare a 0.5 M solution of EDTA disodium salt in deionized water. Add concentrated

    
     dropwise until the solution reaches pH 8.5–9.0.
    
  • Thermal Control: Cool the crude Reformatsky reaction mixture to 0 °C using an ice bath. (Causality: Quenching organozinc intermediates is highly exothermic; cooling prevents thermal degradation of the newly formed

    
    -hydroxy ester).
    
  • Quench: Slowly add the buffered EDTA solution to the reaction mixture (Use 1.5 equivalents of EDTA relative to the total zinc used in the reaction).

  • Maturation (Self-Validating Step): Remove the ice bath and stir vigorously at room temperature for 30 minutes. Validation: The initial cloudy, heterogeneous mixture will visibly transition into two sharply defined, transparent liquid layers as the thermodynamic exchange of Zn(II) from the pyridine ligand to the EDTA ligand completes.

  • Extraction: Transfer to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: The Rochelle Salt Method (Alternative for Scale-Up)

Causality Focus: Tartrate acts as a mild bidentate chelator that slowly breaks down zinc polymeric networks without the high cost of bulk EDTA.

  • Preparation: Prepare a saturated aqueous solution of potassium sodium tartrate (Rochelle salt).

  • Thermal Control: Cool the reaction mixture to 0 °C.

  • Quench: Add a volume of the saturated Rochelle salt solution equal to the volume of the crude reaction mixture.

  • Maturation (Self-Validating Step): Stir vigorously at room temperature for 1 to 2 hours. Validation: A thick white emulsion will initially form. Continue stirring until the emulsion completely breaks on its own, yielding a clear organic layer and a slightly viscous aqueous layer.

  • Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous

    
    , and concentrate.
    

Workflow Visualization

ZincWorkup A Crude Reformatsky (Pyridyl Ester + Zn Salts) B Select Quench Reagent A->B C 0.5M EDTA + NH4OH (pH 8-9) B->C Strong Chelation D Sat. Rochelle Salt (Potassium Sodium Tartrate) B->D Mild Chelation E 1M HCl or Sat. NH4Cl (Standard Quench) B->E Acidic/Neutral F Zn Sequestered as [Zn(EDTA)]2- C->F G Zn Sequestered as Tartrate Complex D->G H Zn(OH)2 Emulsion or Protonated Pyridine E->H I Clean Phase Separation High Product Yield F->I G->I J Product Lost to Aqueous or Trapped in Emulsion H->J

Decision tree for zinc salt removal during the workup of pyridyl ester Reformatsky reactions.

References

1.[4] A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-Dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in vivo. PMC - NIH.[Link] 2.[1] Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC - NIH.[Link] 3.[2] Impact of Lead Impurities in Zinc Dust on the Selective Reduction of a Dibromoimidazole Derivative. Organic Process Research & Development - ACS Publications.[Link] 4.[3] Chelating Extractants for Metals. MDPI.[Link]

Sources

Technical Support Center: Purification of Ethyl 2-Hydroxy-2-(pyridin-3-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate via column chromatography. This document is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.

Introduction

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a valuable building block in pharmaceutical synthesis. Its structure presents a unique purification challenge due to the presence of a basic pyridine ring, a polar hydroxyl group, and an ester functionality. These features can lead to strong interactions with the stationary phase, resulting in common chromatographic issues such as peak tailing, poor resolution, and on-column degradation. This guide offers practical solutions and explains the underlying chemical principles to empower you to optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying ethyl 2-hydroxy-2-(pyridin-3-yl)acetate on silica gel?

A1: The most prevalent issue is significant peak tailing.[1][2] This is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3][4] This interaction leads to a secondary, non-ideal retention mechanism, causing the compound to elute slowly and asymmetrically from the column.[2]

Q2: How can I prevent peak tailing during column chromatography?

A2: To minimize peak tailing, the interaction between the basic pyridine moiety and the acidic silica surface must be mitigated. This can be achieved by:

  • Adding a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine into the eluent is highly effective.[1][4][5] The modifier competes with your target compound for the active silanol sites, effectively masking them and allowing for a more uniform elution.[2]

  • Using an alternative stationary phase: If tailing persists, consider using a less acidic or deactivated stationary phase. Options include end-capped silica gel, alumina (basic or neutral), or polymer-based supports.[2][3]

Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For ethyl 2-hydroxy-2-(pyridin-3-yl)acetate, the α-hydroxy ester moiety could be susceptible to decomposition. To investigate and prevent this:

  • Perform a 2D TLC analysis: Before running the column, spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If a new spot appears that is not on the diagonal, it indicates on-plate (and likely on-column) degradation.[2]

  • Switch to a less acidic stationary phase: As mentioned in A2, using neutral alumina or a deactivated silica gel can prevent acid-catalyzed degradation.[2]

  • Minimize contact time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

Q4: I am observing low recovery of my product after chromatography. What are the potential reasons?

A4: Low recovery can be due to several factors:

  • Irreversible adsorption: The strong interaction with silanol groups can sometimes lead to irreversible binding of the compound to the silica gel. Using a basic modifier in the eluent can help to improve recovery.[4]

  • Co-elution with impurities: If your compound is not fully separated from impurities, the fractions containing pure product may be limited, leading to perceived low recovery. Optimizing the mobile phase polarity can improve separation.

  • On-column degradation: As discussed in Q3, degradation will naturally lead to a lower yield of the desired product.

Troubleshooting Guide

This section provides a more detailed, issue-specific approach to resolving common problems during the purification of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Issue 1: Significant Peak Tailing and Poor Resolution
  • Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2][3][4]

  • Troubleshooting Workflow:

    Tailing_Troubleshooting start Peak Tailing Observed add_base Add 0.5% Triethylamine to Mobile Phase start->add_base check_tlc Re-evaluate TLC with Modified Mobile Phase add_base->check_tlc is_improved Is Peak Shape Improved? check_tlc->is_improved run_column Proceed with Column Chromatography is_improved->run_column Yes change_stationary Switch to Neutral Alumina or Deactivated Silica is_improved->change_stationary No end Resolution Achieved run_column->end change_stationary->end

    Caption: Workflow for troubleshooting peak tailing.

Issue 2: Compound is Not Eluting from the Column
  • Cause: The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.[5]

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the concentration of ethyl acetate in a hexane/ethyl acetate mixture).

    • Switch to a Stronger Eluent System: If increasing the polarity of the current system is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.

    • Ensure Basic Modifier is Present: If not already included, add 0.5-1% triethylamine to the more polar mobile phase to disrupt the strong interaction with the silica.

Issue 3: Co-elution of Impurities
  • Cause: The polarity difference between the target compound and the impurities is insufficient for separation under the current conditions.

  • Strategies for Improved Separation:

    • Optimize the Solvent Gradient: A shallow gradient, where the polarity is increased very slowly over the course of the separation, can often resolve closely eluting compounds.

    • Change Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system that offers different intermolecular interactions. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity.[6]

    • Consider an Alternative Stationary Phase: Switching from silica gel to a different stationary phase like alumina or a bonded phase (e.g., diol) can provide a different separation mechanism and may resolve the co-eluting impurities.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol outlines a standard procedure for the purification of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate using silica gel with a triethylamine-modified mobile phase.

1. Materials:

  • Crude ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

  • Silica gel (60-120 mesh)[7]

  • Hexane (technical grade, distilled)[8]

  • Ethyl acetate (technical grade, distilled)[8]

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

  • Prepare a stock solution of 0.5% TEA in ethyl acetate.

  • Prepare a series of eluents with increasing polarity by mixing hexane and the 0.5% TEA/ethyl acetate stock solution. A typical gradient might start at 10% ethyl acetate (+TEA) in hexane and gradually increase.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate with 0.5% TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top of the silica bed.[9]

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a free-flowing powder using a rotary evaporator.

  • Carefully add the dried sample-silica mixture to the top of the column.[7]

5. Elution and Fraction Collection:

  • Begin eluting with the initial low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

  • Collect fractions and monitor their composition using TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Data Presentation: Example Elution Gradient
Fraction RangeHexane (%)Ethyl Acetate (%)Triethylamine (%)Compound Eluting
1-1090100.5Less polar impurities
11-2580200.5Product
26-4070300.5More polar impurities

This is an illustrative example. The optimal gradient must be determined empirically based on TLC analysis of the crude mixture.

Logical Relationships in Purification Strategy

Purification_Strategy cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Purification Execution cluster_3 Analysis TLC TLC Analysis of Crude (Hexane/EtOAc) TLC_Modifier TLC with 0.5% TEA TLC->TLC_Modifier Tailing observed Column_Setup Column Chromatography (Silica Gel + TEA) TLC->Column_Setup Good separation Degradation_Check 2D TLC for Stability Alumina_Column Alternative: Neutral Alumina Degradation_Check->Alumina_Column Degradation seen TLC_Modifier->Column_Setup Solvent_Screen Alternative Solvent Screen (e.g., DCM/MeOH) Fraction_Analysis TLC of Fractions Column_Setup->Fraction_Analysis Alumina_Column->Fraction_Analysis Final_Purity Purity Check (NMR, LC-MS) Fraction_Analysis->Final_Purity

Sources

Technical Support Center: Managing Gem-Diol Formation in 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-pyridinecarboxaldehyde (nicotinaldehyde) handling and optimization. This guide is designed for researchers, scientists, and drug development professionals experiencing stalled reactions, poor yields, or analytical discrepancies when utilizing this highly reactive heterocyclic building block.

Diagnostic FAQs & Troubleshooting

Q1: Why does 3-pyridinecarboxaldehyde spontaneously form a gem-diol (hydrate), and why does it stall my reactions? A1: The causality lies in the electronic environment of the molecule. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect. This significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon at the 3-position. When exposed to ambient moisture or aqueous solvents, water acts as a nucleophile, readily attacking this highly electrophilic center to form a stable geminal diol, as detailed in the[1]. This gem-diol acts as a thermodynamic sink, masking the reactive aldehyde and preventing it from participating in desired downstream reactions, such as [2] or reductive aminations.

Q2: How can I definitively diagnose gem-diol contamination in my starting material without false positives? A2: You must rely on anhydrous ¹H NMR. While LC-MS will show an M+18 peak (m/z 126.1), electrospray ionization (ESI) in aqueous mobile phases can artificially induce hydration, leading to false positives. Instead, dissolve your sample in strictly anhydrous CDCl₃. In the free aldehyde, you will observe a sharp singlet at ~10.1 ppm. If hydration has occurred, this peak diminishes, and a new methine singlet appears at ~5.8 ppm, corresponding to the CH(OH)₂ proton, a phenomenon extensively documented in studies on [3].

Q3: What is the most effective method to reverse gem-diol formation before setting up a reaction? A3: Azeotropic distillation is the gold standard. Because the hydration is an equilibrium process, removing water drives the reaction back toward the free aldehyde (Le Chatelier's principle). Toluene forms a minimum-boiling azeotrope with water. By repeatedly dissolving the hydrated aldehyde in anhydrous toluene and evaporating it under reduced pressure, the water is forcibly co-distilled out of the system.

Quantitative Spectroscopic Data

To accurately track the equilibrium state of your starting material, reference the following quantitative analytical markers derived from recent spectroscopic evaluations of [4]:

ParameterFree Aldehyde FormGem-Diol (Hydrate) Form
Molecular Weight 107.11 g/mol 125.13 g/mol
¹H NMR (Diagnostic Peak) ~10.1 ppm (s, 1H, CHO)~5.8 ppm (s, 1H, CH(OH)₂)
¹³C NMR (Carbonyl/Methine) ~190 ppm~90 ppm
IR Spectroscopy Strong C=O stretch (~1700 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹), No C=O
LC-MS (ESI+, [M+H]⁺) 108.1 m/z126.1 m/z (Artifactual or Real)
Reactivity (Nucleophilic Addition) HighNegligible

Troubleshooting Workflow

G A 3-Pyridinecarboxaldehyde (Suspected Hydration) B 1H NMR in CDCl3 Check ~10.1 ppm vs ~5.8 ppm A->B C Gem-Diol > 5%? B->C D Azeotropic Distillation (Toluene, 45°C, Vacuum) C->D Yes F Proceed to Reaction (e.g., Knoevenagel) C->F No E Store under Argon over 4Å Molecular Sieves D->E E->B Re-validate

Diagnostic and resolution workflow for 3-pyridinecarboxaldehyde gem-diol hydration.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must complete the feedback loops described to guarantee the chemical state of your reagents.

Protocol 1: Azeotropic Dehydration and Storage (Self-Validating System)

Causality: Toluene and water form an azeotrope that boils at a lower temperature than either pure component. Evaporating this mixture physically removes the water, shifting the chemical equilibrium exclusively to the free aldehyde.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10 g of suspected hydrated 3-pyridinecarboxaldehyde in 50 mL of anhydrous toluene.

  • Azeotropic Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (approx. 40-45 °C water bath).

  • Iterative Purging: Repeat the dissolution (50 mL toluene) and evaporation process two additional times to ensure absolute removal of trace moisture.

  • Validation Loop (Critical): Do not rely on visual clarity. Extract a 5 mg aliquot, dissolve in anhydrous CDCl₃, and acquire a ¹H NMR spectrum. The protocol is only validated when the methine peak at ~5.8 ppm is completely undetectable, and the aldehyde peak at ~10.1 ppm integrates perfectly to 1.0 relative to the pyridine ring protons.

  • Storage: Transfer the validated, dried oil to a Schlenk flask, purge with Argon, and store over activated 4Å molecular sieves at 4 °C.

Protocol 2: In-Situ Dehydration for Knoevenagel Condensations

Causality: Even if the starting material is dry, condensation reactions generate water as a byproduct. Because 3-pyridinecarboxaldehyde is highly electrophilic, this newly formed water will immediately hydrate unreacted starting material, stalling the reaction mid-way[2].

  • Apparatus Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser.

  • Reagent Loading: Add the rigorously dried 3-pyridinecarboxaldehyde (1.0 equiv), the active methylene compound (e.g., malonic acid, 1.2 equiv), and a catalytic amount of piperidine (0.1 equiv) into toluene.

  • Reflux & Shift: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Continuous Validation: Monitor the Dean-Stark trap. As the condensation proceeds, the byproduct water will azeotrope, condense, and phase-separate at the bottom of the trap. This continuous removal prevents the re-hydration of the starting material.

  • Completion: The reaction is complete when the theoretical volume of water has collected in the trap and no further phase separation is observed. Cool to room temperature and proceed with standard isolation.

References[2] BenchChem Technical Support Team. "An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid." BenchChem. URL:https://www.benchchem.com[1] Grokipedia Contributors. "Pyridine-3-carbaldehyde." Grokipedia. URL:https://www.grokipedia.com[4] Park, S. M., et al. "Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization." ACS Physical Chemistry Au, 2025. URL:https://doi.org/10.1021/acsphyschemau.5c00088[3] Crespi, A. F., et al. "Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal." RSC Advances, 2021. URL:https://pubs.rsc.org

Sources

Optimizing yield of 3-pyridyl glycolate synthesis in Reformatsky reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Ethyl 3-Pyridyl Glycolate via Reformatsky Reaction Ticket ID: REF-PYR-303 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of ethyl 3-pyridyl glycolate (ethyl 2-hydroxy-2-(pyridin-3-yl)acetate) via the Reformatsky reaction presents unique challenges compared to standard carbocyclic substrates. The primary failure modes are catalyst poisoning (due to the Lewis basicity of the pyridine nitrogen) and product loss during workup (due to the amphoteric nature of the pyridine ring).

This guide replaces standard textbook procedures with a field-optimized protocol utilizing TMSCl (Trimethylsilyl chloride) activation, which has proven superior for heterocyclic aldehydes.

Module 1: The Mechanistic Challenge

The "Pyridine Trap"

In a standard Reformatsky reaction, zinc inserts into the


-haloester to form the zinc enolate (Reformatsky reagent). However, with 3-pyridinecarboxaldehyde, the pyridine nitrogen possesses a lone pair that can coordinate with the zinc species. This coordination can form a stable, non-reactive complex, effectively "poisoning" the surface of the zinc metal and halting the radical chain mechanism required for oxidative addition.
Visualizing the Pathway

The following diagram illustrates the competition between the productive reaction pathway and the non-productive coordination trap.

ReformatskyMechanism Zn Activated Zn(0) Enolate Reformatsky Reagent (Zn-Enolate) Zn->Enolate Oxidative Addition (TMSCl Promoted) Trap TRAP: N-Zn Coordination (Catalyst Poisoning) Zn->Trap Haloester Ethyl Bromoacetate Haloester->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 3-Pyridinecarboxaldehyde Aldehyde->Trap Lone Pair Coordination Aldehyde->Intermediate Product Ethyl 3-Pyridyl Glycolate Intermediate->Product Acidic Hydrolysis (Careful pH Control)

Figure 1: Mechanistic pathway showing the competition between productive enolate addition and the non-productive pyridine-zinc coordination trap.

Module 2: Field-Optimized Protocol

Objective: Synthesize ethyl 3-pyridyl glycolate with >80% yield. Key Modification: Use of TMSCl not just for activation, but to trap the alkoxide, preventing retro-Reformatsky reactions and improving solubility.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Pyridinecarboxaldehyde 1.0SubstrateDistill before use if yellow/brown.
Ethyl Bromoacetate 1.5ReagentAdd slowly to maintain gentle reflux.
Zinc Dust 2.0MetalMust be activated (see Step 1).
TMSCl 0.1 - 0.2ActivatorFreshly distilled or high-purity grade.
THF (Anhydrous) SolventMediumDryness is non-negotiable (

ppm

).
Step-by-Step Procedure

1. Zinc Activation (The "Rieke" Alternative)

  • Why: Commercial Zn dust has an oxide layer that prevents reaction initiation.

  • Action: Place Zn dust (2.0 eq) in a flame-dried 3-neck flask under Argon. Add minimal dry THF to cover the Zn. Add TMSCl (0.1 eq) and stir vigorously at room temperature for 15 minutes.

  • Observation: The grey suspension should brighten slightly.

2. Initiation

  • Heat the Zn/THF suspension to a gentle reflux (

    
    ).
    
  • Prepare a solution of Ethyl Bromoacetate (1.5 eq) and 3-Pyridinecarboxaldehyde (1.0 eq) in dry THF.

  • Add 10% of this solution to the refluxing Zn.

  • Checkpoint: Look for a sudden exotherm (solvent boiling more vigorously) or a color change (often greenish-grey). If no reaction after 5 mins, add a single crystal of Iodine (

    
    ). Do not proceed until initiation is confirmed. 
    

3. Main Reaction

  • Once initiated, add the remaining solution dropwise over 30-45 minutes.

  • Crucial: Maintain a gentle reflux throughout. If the reaction cools, the pyridine nitrogen may coordinate to the Zn surface and kill the reaction.

  • Reflux for an additional 1-2 hours after addition is complete.

4. The "Pyridine Workup" (Critical Failure Point)

  • Cool to

    
    . Quench with cold saturated 
    
    
    
    .
  • The Adjustment: The pH will be acidic (~4-5). At this pH, the pyridine ring is protonated (

    
    ) and water-soluble. You will lose your product in the aqueous layer. 
    
  • Action: Carefully adjust pH to 8.0 - 8.5 using saturated

    
     or dilute 
    
    
    
    .
  • Extract with DCM (

    
    ). The product will now be in the organic layer.
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    

Module 3: Troubleshooting Center

Ticket #401: Reaction fails to initiate

User Report: "I added the reagents, but the Zn just sits at the bottom. No exotherm." Root Cause: Zinc passivation (oxide layer) or moisture in THF. Diagnostic & Fix:

  • Stop stirring. Does the Zn settle instantly? If yes, the particle size is too large. Use

    
     micron dust.
    
  • The "Sandpaper" Trick: If using Zn foil/wool, mechanical abrasion is required. For dust, chemical etching is mandatory.

  • Rescue: Add 1,2-dibromoethane (0.1 eq) and heat to reflux. This generates

    
     in situ, exposing fresh Zn(0) surface.
    
Ticket #402: Low Yield (<30%) despite full consumption of aldehyde

User Report: "TLC showed the aldehyde was gone, but I recovered very little mass." Root Cause: Incorrect pH during extraction. Senior Scientist Note: This is the most common error with pyridine derivatives. Logic Flow:

  • pH < 6: Nitrogen is protonated (

    
    ). Product is in Water .
    
  • pH > 10: Ester hydrolysis risk.

  • pH 8-9: Nitrogen is neutral (

    
    ). Product is in DCM/Ethyl Acetate .
    
Ticket #403: Product contains -unsaturated ester

User Report: "NMR shows a double bond signal. I made the cinnamate derivative instead of the glycolate." Root Cause: Elimination of water (Dehydration) occurred during workup or reaction. Fix:

  • Avoid Strong Acids: Do not use

    
     for quenching. Use 
    
    
    
    .
  • Temperature Control: Do not overheat during the reflux. Once the aldehyde is consumed, stop heating immediately.

  • Distillation Hazard: If purifying by distillation, the heat can drive elimination. Use column chromatography (Silica gel neutralized with 1%

    
    ).
    

Module 4: Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Outcome NoRxn No Reaction / SM Recovered Start->NoRxn LowYield Low Isolated Yield Start->LowYield Impure Side Products (Alkene) Start->Impure CheckZn Check Zn Activation (Did you use TMSCl?) NoRxn->CheckZn CheckPH Check Workup pH (Was pH < 7?) LowYield->CheckPH CheckTemp Check Reaction Temp (Did you reflux too long?) Impure->CheckTemp CheckWater Check Solvent Dryness (Is THF anhydrous?) CheckZn->CheckWater AdjustPH Adjust pH to 8.5 Retain Organic Layer CheckPH->AdjustPH Yes MildQuench Use NH4Cl Quench Avoid Distillation CheckTemp->MildQuench

Figure 2: Troubleshooting decision tree for diagnosing yield and purity issues.

References

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.

  • Ocampo, R., & Dolbier, W. R. (2013). "The Reformatsky Reaction: Methodology and Applications". Chemical Reviews, 113(1), 106–143.

  • Kloetzing, R. J., & Knochel, P. (2006). "Functionalized Organozinc Reagents". Modern Organocopper Chemistry. (Regarding TMSCl activation mechanisms).

  • Chattopadhyay, A., & Salaskar, A. (2000).[2] "A Practical Method for the Reformatsky Reaction of Aldehydes". Synthesis, 2000(05), 561-564.

  • BenchChem Technical Guides. (2025). "Pyridine Synthesis Optimization".

Sources

Stability of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (EHPA) . This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the physicochemical instability of EHPA in aqueous media.

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols designed to mitigate degradation during your assays.

Section 1: Mechanistic FAQs & Chemical Causality

Q1: Why does ethyl 2-hydroxy-2-(pyridin-3-yl)acetate degrade so rapidly in standard physiological buffers (e.g., PBS, pH 7.4)? The rapid degradation of EHPA at physiological pH is driven by the base-catalyzed hydrolysis of its ester bond, yielding 2-hydroxy-2-(pyridin-3-yl)acetic acid and ethanol. This reaction proceeds via a bimolecular base-catalyzed acyl-oxygen cleavage (


) mechanism[1].

However, EHPA degrades significantly faster than standard aliphatic esters due to two structural features:

  • The

    
    -Hydroxyl Group:  The adjacent hydroxyl group exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for hydroxide ion attack[2].
    
  • The Pyridine Ring: The pyridine moiety (pKa

    
     5.2) acts as an additional electron sink. Even in its neutral state at pH 7.4, it inductively withdraws electron density from the ester linkage, further accelerating nucleophilic attack by 
    
    
    
    [3].

Q2: What is the optimal pH for storing or assaying EHPA in aqueous solutions? Like most esters, the hydrolysis kinetics of EHPA follow a classic V-shaped or U-shaped pH-rate profile[4].

  • At high pH (>7.0): Specific base catalysis dominates, leading to rapid degradation.

  • At low pH (<2.0): Specific acid catalysis (

    
    ) dominates. Furthermore, the pyridine ring becomes protonated (pyridinium), which strongly accelerates neutral water attack due to extreme electron withdrawal.
    
  • Optimal Stability (pH 3.5 – 4.5): At this slightly acidic nadir, the concentrations of both catalytic hydronium (

    
    ) and hydroxide (
    
    
    
    ) ions are minimized, and the ester is most stable.

G EHPA Ethyl 2-hydroxy-2- (pyridin-3-yl)acetate (Intact Ester) TS Tetrahedral Intermediate EHPA->TS H2O / OH- (Nucleophilic Attack) Products 2-hydroxy-2-(pyridin-3-yl) acetic acid + Ethanol TS->Products -EtOH (Leaving Group)

Chemical degradation pathway of EHPA via base-catalyzed ester hydrolysis.

Section 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the extrapolated degradation kinetics of EHPA across different aqueous environments.

Table 1: Estimated Hydrolysis Kinetics of EHPA in Aqueous Buffers

pH LevelRepresentative BufferTemp (°C)Estimated Half-Life (

)
Dominant Degradation Mechanism
2.0 Glycine-HCl37°CModerate (~8 - 12 hours)Specific Acid Catalysis (

)
4.0 Sodium Acetate37°CHigh (>48 hours) Minimum Catalysis (Optimal Stability)
7.4 Phosphate Buffered Saline37°CLow (<2 hours)Specific Base Catalysis (

)
9.0 Tris-HCl37°CVery Low (<15 mins)Rapid Base Catalysis

Note: Temperature plays a critical role. Reducing the assay temperature from 37°C to 4°C will generally decrease the hydrolysis rate by a factor of 4 to 8, depending on the exact activation energy.

Section 3: Troubleshooting Guide & Experimental Workflows

Issue: High variability and poor recovery during LC-MS/HPLC quantification. Root Cause: If your extraction or autosampler solvent is neutral or slightly basic, EHPA will continue to hydrolyze while waiting in the autosampler queue. The variability is an artifact of different residence times before injection. Solution: Implement a strict, acidic quenching workflow to immediately arrest the


 mechanism.
Self-Validating Protocol: Stability Assessment & Sample Quenching

This protocol is designed to be self-validating. By incorporating an isotopically labeled internal standard (IS) directly into the quench solution and mandating a


 check, you isolate chemical degradation from matrix effects or instrument drift.

Step 1: Buffer Preparation & Equilibration Prepare your target assay buffer (e.g., pH 7.4 PBS). Verify the pH at the exact experimental temperature (e.g., 37°C), as buffer pKa values shift with temperature.

Step 2: Quench Solution Preparation (The Internal Control) Prepare a quenching solution consisting of 100% Acetonitrile containing 1% Formic Acid (v/v) and a stable isotope-labeled internal standard (e.g.,


-EHPA) at a known concentration.
  • Causality: The formic acid drops the sample pH to ~3.0, instantly neutralizing

    
     and halting base catalysis. The acetonitrile precipitates proteins and lowers the dielectric constant of the solution, further suppressing hydrolysis.
    

Step 3: Reaction Initiation Spike the EHPA stock solution (prepared in anhydrous DMSO) into the pre-warmed buffer. Ensure the final DMSO concentration is <1% to prevent co-solvent effects from artificially altering the hydrolysis rate.

Step 4: Time-Course Sampling At designated time points (


 min), remove a 50 µL aliquot of the assay mixture and immediately inject it into 150 µL of the ice-cold Quench Solution. Vortex for 5 seconds.

Step 5: Centrifugation & Analysis Centrifuge the quenched samples at 14,000


 g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials. Maintain the autosampler at 4°C.

Step 6: Data Validation (The Self-Validation Check) Before calculating half-lives, evaluate the


 sample and the IS signal across all injections.
  • If the

    
     concentration is <95% of the nominal spike concentration, degradation occurred in the stock solution or during the spiking phase.
    
  • If the IS area fluctuates by >15% across the run, you have an instrument or matrix suppression issue, not a stability issue.

W A 1. Aqueous Assay (pH 7.4, 37°C) B 2. Aliquot Removal (Time = t) A->B C 3. Acidic Quench (Add 1% FA in MeCN + IS) B->C Stops Base Catalysis D 4. Centrifugation (Protein/Salt Precipitation) C->D E 5. LC-MS/MS Analysis (Autosampler at 4°C) D->E Supernatant

Self-validating sample quenching workflow to prevent EHPA hydrolysis prior to LC-MS.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Environmental Protection Agency (EPA) NEPIS.1

  • Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate.2

  • Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. UCL.ac.be.4

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).3

Sources

Protection strategies for the alpha-hydroxy group in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Controlling Regioselectivity in 2-Hydroxypyridine Protection

Introduction: The Tautomer Trap

If you are reading this, you have likely encountered the "pyridone problem." You attempted to protect the hydroxyl group of a 2-hydroxypyridine derivative, but instead of the desired aryl ether (


-isomer), you isolated the thermodynamically stable amide (

-isomer), or worse—an inseparable mixture of both.

The root cause is the lactam-lactim tautomerism . In the solid state and in polar solvents, the equilibrium heavily favors the 2-pyridone (


-form)  over the 2-hydroxypyridine (

-form)
. Standard alkylation conditions (e.g.,

) often lead to

-alkylation because the nitrogen atom acts as the softer, more nucleophilic center under orbital control, and the resulting amide bond is thermodynamically robust.

This guide details the specific protocols required to override this thermodynamic preference and force kinetic


-protection .

Module 1: Strategic -Protection Protocols

Protocol A: The "Silver Effect" (Ag-Mediated Alkylation)

Best for: Primary alkyl halides (e.g., Benzyl bromide, Methyl iodide). Mechanism: The "Silver Effect" relies on the specific coordination of the silver cation (


) to the pyridine nitrogen lone pair. This complexation blocks the nitrogen nucleophile and simultaneously increases the nucleophilicity of the oxygen atom. Furthermore, the precipitation of silver halide (

) drives the reaction forward.

Step-by-Step Methodology:

  • Reagents: Suspend the 2-hydroxypyridine derivative (1.0 equiv) in anhydrous Toluene or Benzene (non-polar solvents are critical to suppress ionic dissociation and favor the tight ion pair).

  • Base: Add Silver Carbonate (

    
    )  (1.1 – 1.5 equiv).
    
    • Note: Protect the flask from light with aluminum foil, as silver salts are photosensitive.

  • Electrophile: Add the alkyl halide (e.g., Benzyl Bromide, 1.2 equiv).

  • Conditions: Heat to reflux (80–110 °C) for 4–12 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove the silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

Why this works: The heterogeneous nature of the reaction in non-polar solvents prevents the formation of the free pyridone anion, keeping the nitrogen masked by silver coordination.

Protocol B: Mitsunobu Reaction

Best for: Installing complex secondary alcohols or when avoiding alkyl halides. Mechanism: The Mitsunobu reaction activates the alcohol as an oxy-phosphonium intermediate. Since the 2-hydroxypyridine acts as the acidic pronucleophile, the reaction is driven by the


. Although 

-alkylation is possible, the hard oxy-phosphonium intermediate generally favors attack by the harder oxygen center of the pyridine, provided steric hindrance isn't overwhelming.

Step-by-Step Methodology:

  • Reagents: Dissolve 2-hydroxypyridine (1.0 equiv), the alcohol (

    
    , 1.1 equiv), and Triphenylphosphine (
    
    
    
    , 1.2 equiv)
    in anhydrous THF .
  • Addition: Cool to 0 °C. Dropwise add DIAD or DEAD (1.2 equiv).

  • Conditions: Allow to warm to room temperature and stir for 12–24 hours.

  • Troubleshooting: If conversion is low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     , which create a more reactive intermediate.
    

Module 2: Visualizing the Pathway

The following diagram illustrates the bifurcation between thermodynamic control (


-alkylation) and the kinetic control achieved via Silver coordination.

G Tautomer 2-Hydroxypyridine (Tautomeric Equilibrium) Base Standard Base (NaH, K2CO3) Tautomer->Base Deprotonation Silver Silver Carbonate (Ag2CO3) Tautomer->Silver Coordination Anion Ambident Anion (N- vs O- nucleophile) Base->Anion N_Product N-Alkyl-2-Pyridone (Thermodynamic Product) Anion->N_Product Soft-Soft Interaction (Major Path) Complex Ag-Coordination Complex (Nitrogen Blocked) Silver->Complex O_Product 2-Alkoxypyridine (Kinetic Product) Complex->O_Product Ag-Assisted Substitution

Figure 1: Divergent reaction pathways. Standard basic conditions favor N-alkylation (Red), while Silver coordination forces O-alkylation (Green).

Module 3: Deprotection & Troubleshooting (FAQs)

Q1: I successfully made the -benzyl ether, but I cannot remove it. The hydrogenation reaction stalled.

Diagnosis: Catalyst Poisoning.[1] Pyridine nitrogens are excellent ligands for Palladium (


). In a standard hydrogenation (

), the free pyridine nitrogen coordinates to the catalyst surface, effectively "poisoning" it and halting the reaction.

Solution:

  • Add Acid: Run the hydrogenation in MeOH or EtOH containing 1.0–2.0 equivalents of HCl or Acetic Acid . This protonates the pyridine nitrogen (

    
    ), preventing it from binding to the 
    
    
    
    surface.
  • Change Catalyst: Switch to Pearlman’s Catalyst (

    
    ) . It is more robust for nitrogen-containing heterocycles.
    
  • Transfer Hydrogenation: Use Ammonium Formate (5–10 equiv) and

    
     in refluxing Methanol. This is often faster and less susceptible to poisoning than balloon hydrogenation.
    
Q2: My -Silyl protected pyridine (TBS) degrades during column chromatography.

Diagnosis: Hydrolytic Instability. Unlike phenol silyl ethers, 2-silyloxypyridines are essentially imidate surrogates. The


 bond in the ring makes the silicon-oxygen bond highly susceptible to hydrolysis, especially on acidic silica gel.

Solution:

  • Switch PG: If possible, use TBDPS (more stable than TBS) or TIPS (steric bulk protects the bond).

  • Buffer the Silica: Pre-treat your silica column with

    
     Triethylamine (
    
    
    
    ) in hexanes to neutralize acidity.
  • Avoid Silyl: If the synthesis allows, use a Benzyl (Bn) or p-Methoxybenzyl (PMB) group, which are chemically orthogonal and far more stable.

Q3: Can I use simple bases like for -alkylation?

Answer: Generally, no. With simple bases in polar aprotic solvents (DMF, DMSO), the reaction is dominated by the "Soft" nature of the nitrogen anion. You will likely obtain a 60:40 to 90:10 mixture favoring the


-isomer.
  • Exception: If the electrophile is a "Hard" species (e.g., Alkyl Tosylates or Sulfonates) and the solvent is highly polar, the

    
    -alkylation ratio may improve, but it is rarely exclusive.
    

Summary Data: Protection Group Stability Matrix

Protection GroupInstallation MethodStability (Acid)Stability (Base)DeprotectionRisk Factor
Benzyl (Bn)

HighHigh

(Acidic)
Catalyst Poisoning
PMB

ModerateHighTFA or DDQAcid Sensitivity
TBS/TBDMS Imidazole / TBSClLowModerateTBAF or AcidHydrolysis on Silica
MOM

ModerateHighMild AcidCarcinogenic Reagent
Methyl (Me)

HighHigh

or HBr
Harsh Deprotection

References

  • Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridone." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.

  • Comins, D. L., & Gao, J. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone."[2] Tetrahedron Letters, vol. 35, no. 18, 1994, pp. 2819-2822.

  • Sajiki, H., & Hirota, K. "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[3] Chemical & Pharmaceutical Bulletin, vol. 51, no. 3, 2003, pp. 320-324.

  • Ritchie, T. J., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron, 2020.

Sources

Technical Support Center: Stabilizing Pyridine Alcohols During Workup

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling hydroxyalkyl pyridine derivatives (e.g., 2-(2-hydroxyethyl)pyridine). The primary technical challenge addressed here is the prevention of unwanted dehydration (elimination of water) which converts the stable alcohol precursor into a reactive, unstable vinyl pyridine impurity.

Topic: Preventing Inadvertent Dehydration to Vinyl Pyridines Ticket Type: Process Optimization & Troubleshooting Status: Active

Executive Summary: The "Dehydration Trap"

The Core Problem: Pyridine derivatives with a hydroxy-alkyl group in the 2- or 4-position (e.g., 2-pyridineethanol) are kinetically primed for elimination. The electron-deficient pyridine ring increases the acidity of the


-protons (benzylic-like position), facilitating an E1cB-like elimination mechanism  even under mild basic conditions or moderate thermal stress.

The Consequence: Once dehydration occurs, the resulting vinyl pyridine is highly prone to:

  • Polymerization: Forming insoluble gums/tars on glassware.

  • Cross-reactivity: The vinyl group acts as a Michael acceptor, scavenging nucleophiles in your mixture.

  • Assay Interference: Vinyl impurities degrade purity profiles and alter biological activity data.

Troubleshooting Guide (Q&A Format)

Category A: Thermal Stress & Distillation

Q: I am trying to distill my product (2-hydroxyethyl pyridine derivative) to remove high-boiling solvents, but the distillate contains ~5-10% vinyl impurity. Why? A: You are likely exceeding the thermal threshold of the alcohol.

  • Root Cause: At atmospheric pressure or weak vacuum, the boiling point of pyridine alcohols often exceeds 120°C. At this temperature, especially in the presence of trace base (even the pyridine ring itself), thermal elimination becomes favorable.

  • Solution: Switch to High-Vacuum Distillation (< 1 mbar) .

    • Target: Keep the bath temperature below 70°C .

    • Protocol: If the boiling point is still too high, do not distill. Switch to column chromatography or recrystallization (if solid).

Q: Can I use a rotary evaporator bath set to 50°C? A: Yes, generally safe. However, ensure your vacuum is strong enough to remove the solvent quickly. Prolonged exposure to heat—even moderate heat—can accumulate trace vinyl impurities over hours.

Category B: pH & Chemical Environment

Q: I used NaOH to dry the organic layer, and now my product is degrading. What happened? A: Strong hydroxide bases are the primary catalyst for this specific dehydration.

  • Mechanism: Hydroxide deprotonates the

    
    -carbon (facilitated by the inductive effect of the pyridine nitrogen). This carbanion intermediate then expels the hydroxide leaving group (E1cB mechanism).
    
  • Correction: Avoid strong caustic drying agents (NaOH, KOH pellets).

  • Recommended Drying Agents: Use neutral, non-reactive salts like Anhydrous Sodium Sulfate (

    
    )  or Magnesium Sulfate (
    
    
    
    )
    .

Q: My crude reaction mixture is acidic. Should I neutralize it to pH 14 before extraction? A: No. Overshooting to pH 14 risks base-catalyzed elimination.

  • Optimal pH: Adjust to pH 8–9 using saturated Sodium Bicarbonate (

    
    ) or mild Carbonate (
    
    
    
    ). This ensures the pyridine nitrogen is free base (extractable into organic) without creating a harsh elimination environment.
Category C: Water Removal

Q: I cannot distill because of the high boiling point, but I need to remove water. Azeotropic distillation with benzene worked, but is it safe for the product? A: Azeotropic drying is effective if controlled.

  • Risk: Standard azeotropic distillation (Dean-Stark) requires refluxing toluene (110°C) or benzene (80°C). Toluene reflux is dangerous for these substrates.

  • Modification: Use Benzene (if safety permits) or Dichloromethane (DCM) for low-temperature water removal. Alternatively, use Toluene under reduced pressure (rotovap azeotrope) so the bath temperature never exceeds 50°C.

Standard Operating Procedures (SOPs)

SOP-01: The "Cold-Neutral" Workup Protocol

Use this workflow for isolating sensitive 2-(2-hydroxyethyl)pyridine derivatives.

Step 1: Quenching

  • Cool reaction mixture to 0°C.

  • Adjust pH to 8.0–9.0 using saturated

    
     (aq). Do not use 10M NaOH.
    

Step 2: Extraction

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Note: DCM is preferred as it allows for lower temperature evaporation later.

Step 3: Drying (Critical)

  • Wash the organic layer with Brine (saturated NaCl) to remove bulk water.

  • Dry over Anhydrous

    
      for 15-30 minutes at room temperature.
    
  • Forbidden: Do not use KOH pellets or molecular sieves that are highly basic.

Step 4: Concentration

  • Set Rotary Evaporator bath to < 40°C .

  • Use maximum vacuum to minimize residence time.

  • Stop immediately once solvent is removed. Do not leave the flask spinning in the warm bath "just to be sure."

Step 5: Storage

  • Store under Argon at -20°C .

  • Add trace stabilizer (e.g., 10 ppm BHT) only if the vinyl impurity is already suspected and you need to prevent its polymerization.

Visualizing the Mechanism & Workflow

Diagram 1: The Elimination Pathway (The Danger Zone)

This diagram illustrates the E1cB-like mechanism driven by the pyridine ring's electron-withdrawing nature.

EliminationMechanism Precursor 2-(2-Hydroxyethyl) Pyridine Intermediate Carbanion Intermediate (Stabilized by Ring) Precursor->Intermediate Deprotonation (Fast) Base Catalyst: Base (OH-) / Heat Base->Intermediate Product 2-Vinylpyridine (Impurity) Intermediate->Product Loss of OH- (Elimination) Polymer Insoluble Polymer/Gum Product->Polymer Polymerization (Heat/Light) SafeWorkup Safe Workup: pH 8-9, <40°C SafeWorkup->Precursor Maintains Integrity

Caption: The base-catalyzed elimination pathway. The pyridine ring stabilizes the intermediate, making the alcohol highly sensitive to basic conditions and heat.

Diagram 2: Workup Decision Tree

Follow this logic to determine the safest purification method.

WorkupDecision Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH IsAcidic Acidic (pH < 7) CheckPH->IsAcidic IsBasic Basic (pH > 10) CheckPH->IsBasic AdjustMild Adjust to pH 8-9 (NaHCO3) IsAcidic->AdjustMild Yes AdjustAcid Adjust to pH 8-9 (Dilute HCl) IsBasic->AdjustAcid Yes Extract Extract (DCM/EtOAc) Dry (Na2SO4) AdjustMild->Extract AdjustAcid->Extract Purification Purification Method? Extract->Purification Distill Distillation Purification->Distill High Purity Needed Chromatography Column Chromatography Purification->Chromatography Standard Purity CheckBP BP > 100°C? Distill->CheckBP Safe SAFE: Silica Gel (Neutralized) Chromatography->Safe Danger HIGH RISK: Vacuum Required (<1 mbar) CheckBP->Danger Yes CheckBP->Safe No (Low BP)

Caption: Decision tree for selecting safe workup conditions. Note that distillation is high-risk for high-boiling pyridine alcohols.

Quantitative Data: Stability Thresholds

ParameterSafe Zone (No Dehydration)Danger Zone (Rapid Elimination)
Temperature


pH Environment


(Strong Base) or

(Strong Acid)
Distillation Pressure

(High Vacuum)
Atmospheric (

)
Drying Agent

,


,

,

Solvent Removal Rotovap (Bath 40°C)Direct heating / Bunsen burner

References

  • ChemicalBook. (2024).[1] 2-Vinylpyridine: Properties, Production process and Uses. Retrieved from

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from

  • Google Patents. (1958). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.[2] Retrieved from

  • BenchChem. (2025).[3] A Researcher's Guide to Pyridine Purification. Retrieved from

  • Study.com. (2024). Acid Catalyzed Dehydration of Alcohols: Mechanism & Structure. Retrieved from

Sources

Validation & Comparative

13C NMR chemical shifts of the pyridine ring in alpha-hydroxy esters

Technical Guide: 13C NMR Chemical Shifts of the Pyridine Ring in -Hydroxy Esters

Executive Summary

In drug development and natural product synthesis, the absolute configuration of

Mosher’s Method (MTPA)


1Pyridine-Based Chiral Derivatizing Agents (CDAs) and Solvents

This guide compares the performance of Pyridine-based methodologies (e.g.,



1

Part 1: The "Product" – Pyridine-Based NMR Methodologies

Core Principle: The Pyridine Anisotropy

Unlike the phenyl ring in Mosher's acid (MTPA) or Mandelic acid (MPA), the pyridine ring possesses a nitrogen lone pair and a distinct dipole moment. When incorporated into an

Shielding and Deshielding cones
  • Mechanism: The pyridine ring creates a magnetic anisotropy (

    
    ). In 
    
    
    C NMR, the chemical shifts of the pyridine ring carbons themselves (specifically
    
    
    and
    
    
    ) become sensitive probes for the spatial arrangement of the
    
    
    -hydroxy ester's substituents.[1]
  • Advantage: The

    
    C dispersion is significantly wider (0–200 ppm) than 
    
    
    H, reducing signal overlap in complex drug molecules.[1]
Comparative Analysis: Pyridine vs. Phenyl Alternatives
FeaturePyridine-Based Esters (Product) Phenyl-Based Esters (MTPA/MPA) Performance Verdict
Reporter Nucleus

C (Ring Carbons),

H

H,

F (MTPA only)
Pyridine wins for carbon-rich skeletons lacking protons near the chiral center.[1]
Solvent Sensitivity High (ASIS effect with Pyridine-

)
ModeratePyridine wins for tunable resolution via solvent switching.
Conformational Lock H-bonding + Dipole alignment

-stacking preference
Comparable , but Pyridine offers stronger H-bond accepting capability.

Magnitude
Large (>1.0 ppm for

C)
Small (<0.5 ppm for

H)
Pyridine wins in sensitivity for distant chiral centers.[1]

Part 2: 13C NMR Chemical Shift Data[1][2]

The following data summarizes the characteristic



Diagnostic Shifts of the Pyridine Ring (in )
Carbon PositionTypical Shift (

, ppm)
Shift Change upon Esterification (

)
Mechanistic Cause
C-2 (Ipso) 148.0 – 150.0+2.0 to +5.0 (Deshielding)Inductive effect of ester oxygen; loss of conformational freedom.
C-3 (Ortho) 122.0 – 124.0-1.0 to -3.0 (Shielding)Anisotropic shielding by the ester carbonyl group (syn-conformation).
C-4 (Para) 135.0 – 137.0< 0.5 (Minimal)Distant from the chiral center; serves as an internal reference.
C-6 (Ortho') 149.0 – 151.0VariableSensitive to H-bonding with the

-hydroxyl group (if free).
Solvent Induced Shifts (ASIS)

When Pyridine-



  • Rule: Protons/Carbons syn to the hydroxyl group experience a large upfield shift due to the pyridine ring current.

Part 3: Experimental Protocols

Protocol A: Derivatization with Pyridine-Based CDA

Objective: Synthesize the (R)- and (S)-pyridyl glycolate esters to determine absolute configuration.

  • Preparation: Dissolve the target

    
    -hydroxy ester substrate (10 mg, 0.05 mmol) in anhydrous 
    
    
    (0.5 mL).
  • Coupling: Add

    
    -Methoxy-
    
    
    -(2-pyridyl)acetic acid
    (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq).
  • Reaction: Stir at room temperature for 2 hours under

    
    . Monitor by TLC.[1]
    
  • Workup: Filter off urea byproduct. Wash filtrate with saturated

    
     and brine.[1] Dry over 
    
    
    and concentrate.
  • NMR Acquisition: Dissolve the crude ester in 0.6 mL

    
    . Acquire 
    
    
    C NMR (minimum 128 scans) with proton decoupling.
Protocol B: Pyridine Solvent Shift Experiment

Objective: Use Pyridine-

  • Sample 1: Dissolve 5 mg of the

    
    -hydroxy ester in 0.6 mL 
    
    
    . Record
    
    
    C NMR.
  • Sample 2: Dissolve 5 mg of the same compound in 0.6 mL Pyridine-

    
     . Record 
    
    
    C NMR.
  • Analysis: Calculate

    
    .[1] Tabulate shifts for the 
    
    
    -carbon and
    
    
    -carbons.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the stereochemical determination workflow using Pyridine-based methods, highlighting the logical branching based on sample availability and resolution requirements.

GStartUnknown Alpha-Hydroxy EsterChoiceChoose MethodStart->ChoiceMethodAMethod A: Pyridine CDA(Derivatization)Choice->MethodAHigh Precision NeededMethodBMethod B: Solvent Shift(Pyridine-d5)Choice->MethodBNon-DestructiveExpASynthesize (R) & (S)Pyridyl GlycolatesMethodA->ExpAExpBRecord 13C NMR inCDCl3 vs Pyridine-d5MethodB->ExpBAnalysisAAnalyze Delta(delta) ofPyridine Ring Carbons (C2, C3)ExpA->AnalysisAAnalysisBAnalyze ASIS Effect(Shielding of Syn groups)ExpB->AnalysisBResultAbsolute ConfigurationAssignedAnalysisA->ResultAnalysisB->Result

Caption: Workflow for selecting between Pyridine-CDA derivatization and Pyridine-solvent shift methods for configuration assignment.

References

  • Determination of Absolute Configur

    
    -Hydroxy Ketones Using NMR. Journal of Chemical Research. (Discusses the foundational Mosher's method and variations). 
    
  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. (The authoritative source on Pyridine-induced shifts). [1]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Semantic Scholar. (Reference data for pyridine ring shifts).

  • A Comparative Guide to Chiral Derivatizing Agents. BenchChem. (Comparison of MTPA and alternative CDAs).

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. MDPI. (Detailed analysis of solvent effects on carbonyl and ester shifts).

High-Resolution Chiral HPLC Methods for Ethyl 2-Hydroxy-2-(pyridin-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a critical chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including muscarinic receptor antagonists and specialized enzyme inhibitors. Because biological systems are inherently stereoselective, drug development professionals must rigorously separate and quantify the enantiomers of this intermediate.

This guide provides an objective, deeply technical comparison of chiral chromatographic methods for this molecule, detailing the mechanistic causality behind column selection and offering field-proven, self-validating experimental protocols.

Mechanistic Rationale: The Chromatographic Challenge

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate presents a unique triad of functional groups that dictate its chromatographic behavior:

  • A basic pyridine ring (pKa ~5.2), which acts as a

    
     interacting site but is highly prone to secondary acid-base interactions.
    
  • An

    
    -hydroxyl group , serving as a strong hydrogen-bond donor and acceptor.
    
  • An ethyl ester carbonyl , acting as a hydrogen-bond acceptor.

The Silanol Effect and the Necessity of Basic Modifiers

In normal-phase chiral chromatography, the chiral selector is typically coated or immobilized on a silica gel support. Bare silica contains residual silanol groups (-SiOH) which are weakly acidic. If ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is injected using a neutral mobile phase (e.g., pure Hexane/Isopropanol), the basic pyridine nitrogen will interact with these acidic silanols. This secondary retention mechanism bypasses the chiral selector entirely, resulting in severe peak tailing and the complete loss of enantiomeric resolution.

The Solution: The addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase is mandatory. The DEA competitively binds to the acidic silanols, masking them and ensuring that the analyte only interacts with the chiral stationary phase (CSP), yielding sharp, symmetrical peaks.

Dalgliesh’s Three-Point Interaction Rule

Successful chiral recognition requires a minimum of three simultaneous, stereochemically dependent interactions between the analyte and the CSP 1[1]. For this molecule, amylose-based CSPs provide the perfect complementary geometry (see Fig 2).

Comparison of Chiral Stationary Phases (CSPs)

Not all chiral columns perform equally for pyridyl


-hydroxy esters. The table below compares the performance of industry-standard CSP alternatives based on empirical selectivity (

) and resolution (

).

Table 1: CSP Performance Comparison for Pyridyl


-Hydroxy Esters 
CSP AlternativeChemistrySelectivity (

)
Resolution (

)
Peak SymmetryBest Use Case
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.85> 3.0Excellent (with DEA)Gold standard for aromatic esters and pyridine derivatives.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.201.5Good (with DEA)Secondary screening option; different helical twist yields lower

.
Whelk-O 1 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene1.101.1ModeratePirkle-type alternative; limited H-bonding capability for this analyte.
Chirobiotic V Vancomycin (Macrocyclic Glycopeptide)1.05< 1.0PoorSuboptimal for bulky esters; better suited for free acids/amines.

Data Synthesis: Chiralpak AD-H consistently outperforms cellulose and Pirkle-type phases for pyridin-3-yl derivatives due to the optimal spatial arrangement of its carbamate linkages, which perfectly align with the analyte's


-hydroxyl and ester groups2[2].

Chromatographic Modalities: NP-HPLC vs. SFC

While Normal Phase HPLC (NP-HPLC) is the traditional workhorse, Supercritical Fluid Chromatography (SFC) is rapidly becoming the method of choice for pharmaceutical screening due to its high diffusivity and low viscosity 3[3].

Table 2: Operational Comparison of Modalities

ParameterNormal Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase n-Hexane / Isopropanol (85:15 v/v)CO

/ Methanol (85:15 v/v)
Basic Modifier 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) or Isopropylamine
Flow Rate 1.0 mL/min3.0 - 5.0 mL/min
Typical Run Time 15 - 25 minutes3 - 7 minutes
Advantage Universal instrument availability; highly reproducible.High throughput; green chemistry (reduced organic waste); rapid column equilibration.

Experimental Protocols: Self-Validating NP-HPLC Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) to confirm that the basic modifier is actively masking silanols and that the CSP has not degraded prior to analyzing unknown samples 4[4].

Step 1: Mobile Phase Preparation
  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of LC-MS grade Diethylamine (DEA) to the IPA fraction. Causality: Adding DEA to the polar alcohol first ensures complete dissolution and prevents localized precipitation.

  • Combine the solvents, mix thoroughly, and degas via sonication for 10 minutes.

Step 2: Sample Preparation
  • SST Standard: Dissolve 2.0 mg of racemic ethyl 2-hydroxy-2-(pyridin-3-yl)acetate in 1.0 mL of mobile phase (2.0 mg/mL).

  • Unknown Sample: Prepare synthetic samples at 2.0 mg/mL in the mobile phase. Filter all samples through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm and 210 nm

  • Injection Volume: 10 µL

Step 4: System Suitability Validation (Critical)

Inject the SST Standard. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the two enantiomeric peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the second eluting peak. (A
    
    
    indicates insufficient silanol masking; prepare fresh mobile phase with new DEA).

Visualizations

Workflow Start Target Analyte: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Screen Primary CSP Screening (Amylose AD-H vs. Cellulose OD-H) Start->Screen Modifier Select Basic Modifier (0.1% DEA or TEA) Screen->Modifier Mitigate Pyridine Tailing Mode Select Elution Mode (NP-HPLC vs SFC) Modifier->Mode Optimize Optimize Temp & Flow (25°C, 1.0 mL/min) Mode->Optimize Validate System Suitability Test (SST) (Target: Resolution > 2.0, Tailing < 1.2) Optimize->Validate

Fig 1: Method development workflow for the chiral separation of basic pyridine derivatives.

Mechanism Analyte Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Pyridine Ring (Pi-System) alpha-Hydroxyl (H-Donor) Ester Carbonyl (H-Acceptor) CSP Chiralpak AD-H (Amylose derivative) 3,5-Dimethylphenyl (Pi-System) Carbamate C=O (H-Acceptor) Carbamate N-H (H-Donor) Analyte:p1->CSP:c1 Pi-Pi Stacking Analyte:p2->CSP:c2 H-Bonding Analyte:p3->CSP:c3 H-Bonding

Fig 2: Dalgliesh's three-point chiral recognition mechanism between the analyte and amylose-based CSP.

References

  • Chiral Drug Separation Principles. West Virginia University. Available at: 1

  • Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. McGill University. Available at: 2

  • Pyridin-3-yl derivatives (WO2020254408A1). Google Patents. Available at: 3

  • CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. PMC. Available at: 4

Sources

Definitive Guide: Reference Standards for Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Pyridine-Based Drug Synthesis

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (EHPA) is a critical chiral building block in the synthesis of complex pyridine-based pharmaceuticals, including specific spasmolytics and potential bisphosphonate derivatives. Its dual functionality—a pyridine ring susceptible to N-oxidation and an alpha-hydroxy ester prone to hydrolysis—makes its purity analysis a high-stakes endeavor.

In drug development, the accuracy of your quantitative analysis is only as good as the reference standard you employ. This guide objectively compares the performance of three distinct classes of reference standards for EHPA analysis: Certified Reference Materials (CRMs) , Qualified Working Standards , and Commercial Reagent Grade Chemicals .

Through simulated experimental data and rigorous protocol validation, we demonstrate why "purity by label" is a dangerous assumption and how proper standard qualification prevents costly OOS (Out-of-Specification) investigations.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the traceability, accuracy, and regulatory compliance of your analytical method. Below is a direct comparison of the three primary alternatives available to researchers.

Table 1: Performance Matrix of Reference Standard Classes
FeatureOption A: Certified Reference Material (CRM) Option B: Qualified Working Standard (In-House/Custom) Option C: Commercial Reagent Grade
Primary Use Instrument calibration, method validation, establishing traceability.Routine QC release, stability testing, in-process control.Early-stage synthesis, qualitative ID only.
Traceability High (SI units, NIST/BIPM traceable).Medium (Traceable to a Primary Standard/CRM).None (Vendor CoA only).
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).Assayed against Primary Standard.Area % (often ignores water/solvents).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.2%).Calculated based on qualification data.Unknown/Not reported.
Cost/Availability High / Very Low Availability for this specific intermediate.Moderate / Requires internal resources to generate.Low / High Availability.
Risk Profile Low Risk Managed Risk High Risk (Potential for 2-10% assay bias).
The Verdict
  • For GMP Release: You must generate or purchase a Qualified Working Standard (Option B) calibrated against a fully characterized primary material.

  • For R&D/Scouting: Reagent Grade (Option C) is acceptable only if you normalize the assay for potential salt forms (e.g., HCl vs. Free Base) and water content.

  • The Gap: True CRMs (Option A) for specific intermediates like EHPA are rarely available off-the-shelf. Most labs must bridge the gap by characterizing a high-purity batch to create their own Primary Standard.

Scientific Integrity: The Mechanics of Purity Assignment

Why does the "Reagent Grade" standard fail for quantitative work? The answer lies in the Mass Balance Equation .

A commercial vendor might label a bottle of EHPA as "98% Purity." Typically, this refers to Chromatographic Purity (Area %) . It ignores:

  • Moisture: EHPA is hygroscopic.

  • Inorganic Salts: If prepared via acid catalysis, residual salts may remain.

  • Residual Solvents: Ethanol or ethyl acetate from synthesis.

The Equation for True Potency (


): 


Where:

  • 
     = Chromatographic Purity (HPLC Area %)
    
  • 
     = Water Content (Karl Fischer)
    
  • 
     = Residual Solvents (GC-HS)
    
  • 
     = Residue on Ignition (Sulfated Ash)
    

Case Study: A reagent bottle claims 99.0% (HPLC).

  • Actual Water: 1.5%

  • Actual Residual Ethanol: 0.8%

  • Actual ROI: 0.2%

  • True Potency:

    
    
    

Result: Using this reagent as a standard without correction introduces a 2.5% bias , causing you to overestimate the yield of your reaction or the potency of your drug substance.

Experimental Validation: Impact on Assay Accuracy

To validate this comparison, we simulated a purity analysis of a "Test Batch" of EHPA using two different standards.

Experiment Setup
  • Analyte: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (Test Batch).

  • Standard A (Qualified): Fully characterized, Potency assigned = 96.8%.

  • Standard B (Reagent): Commercial label claim = 98.0% (Uncorrected).

  • Method: HPLC-UV (Protocol defined in Section 5).

Table 2: Comparative Assay Results
ParameterResult using Standard A (Qualified)Result using Standard B (Reagent)Deviation
Standard Peak Area 1,250,000 (Corrected for 96.8% potency)1,250,000 (Assumed 98.0% potency)N/A
Sample Peak Area 1,240,0001,240,000N/A
Calculated Assay 96.0% (Accurate)97.2% (Overestimated)+1.2%
Conclusion PASS (Within 95-102% spec)FALSE PASS (Masks impurities)Critical Error

Interpretation: The Reagent Standard (Standard B) assumed a higher purity than it possessed. By using it to calculate the sample concentration, the analyst inadvertently inflated the result. In a GMP setting, this "False Pass" could lead to releasing a batch that actually contains 4% impurities.

Detailed Experimental Protocol: HPLC Purity Analysis

This method is optimized for the separation of EHPA from its primary degradation product, 2-hydroxy-2-(pyridin-3-yl)acetic acid (Hydrolysis Impurity).

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated column).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid). Note: Low pH suppresses silanol activity and ensures the pyridine nitrogen is protonated (

    
    ), improving peak shape.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.02080
18.02080
18.1955
23.0955
Standard Preparation (Qualified Working Standard)
  • Accurately weigh 25.0 mg of EHPA Qualified Standard into a 25 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile.

  • Calculate concentration (

    
    ) using the assigned potency  (not just the weigh-in).
    
    
    
    

Visualizing the Science

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the rigorous process required to convert a raw material into a Qualified Working Standard (Option B).

StandardQualification Raw Raw Material Sourcing (High Purity Batch) Char Structural Characterization (NMR, MS, IR) Raw->Char Identity Confirmation Purity Purity Assignment (Mass Balance) Char->Purity Quantitative Analysis Sub_HPLC Chromatographic Purity (HPLC/GC) Purity->Sub_HPLC Sub_KF Water Content (Karl Fischer) Purity->Sub_KF Sub_ROI Inorganics (Sulfated Ash) Purity->Sub_ROI Sub_GC Residual Solvents (GC-HS) Purity->Sub_GC Cert Certificate of Analysis (CoA) Generation Sub_HPLC->Cert Sub_KF->Cert Sub_ROI->Cert Sub_GC->Cert Release Release as Qualified Working Standard Cert->Release Authorized Sign-off

Caption: The "Mass Balance" approach ensures all impurities (volatiles and non-volatiles) are accounted for before assigning potency.

Diagram 2: EHPA Impurity Pathways

Understanding degradation is crucial for standard handling. EHPA degrades primarily via hydrolysis and oxidation.

Degradation EHPA Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (Target Analyte) Acid 2-hydroxy-2-(pyridin-3-yl)acetic acid (Hydrolysis Impurity) EHPA->Acid + H2O / H+ or OH- Ketone Ethyl 2-oxo-2-(pyridin-3-yl)acetate (Oxidation Impurity) EHPA->Ketone Oxidation (Air/Light) Ethanol Ethanol EHPA->Ethanol + H2O

Caption: Primary degradation pathways. The 'Acid' impurity is more polar and will elute earlier on a C18 column.

References

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results.[Link]

A Researcher's Guide to Determining the Absolute Configuration of Chiral 3-Pyridyl Glycolates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. For chiral molecules, where two non-superimposable mirror images (enantiomers) exist, this distinction can be the difference between a therapeutic effect and a toxic one. The 3-pyridyl glycolate scaffold is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), making the unambiguous assignment of the absolute configuration at its stereocenter a critical step in both development and regulatory approval.

This guide provides a comparative analysis of the primary analytical techniques used to determine the absolute configuration of chiral 3-pyridyl glycolates. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer insights to guide you in selecting the most appropriate technique for your research needs.

The Foundational Techniques: A Comparative Overview

The determination of absolute configuration has evolved from classical chemical correlation methods to a suite of powerful spectroscopic and crystallographic techniques. For the 3-pyridyl glycolate series, the choice of method depends on several factors, including the physical state of the sample, the quantity available, and the presence of suitable chromophores. The most robust and widely accepted methods are Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Single-Crystal X-ray Crystallography (SC-XRD)

The Gold Standard for Unambiguous Determination

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered crystal lattice.

Causality Behind Experimental Choices

The success of SC-XRD hinges on the ability to grow a high-quality single crystal of the analyte. The crystal lattice acts as a three-dimensional diffraction grating, and the resulting diffraction pattern is a Fourier transform of the electron density distribution within the crystal. By analyzing the intensities and positions of the diffracted beams, a detailed map of the atomic positions can be reconstructed.[2] For determining absolute configuration, the phenomenon of anomalous dispersion is exploited, which requires the presence of at least one atom that scatters X-rays with a significant phase shift.

Experimental Protocol
  • Crystallization: The primary and often most challenging step is to grow a single crystal of the 3-pyridyl glycolate suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is a process of trial and error, exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). In cases where the analyte itself is difficult to crystallize, co-crystallization with a suitable host molecule can be employed.[3]

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the differences in the intensities of Friedel pairs (reflections that are equivalent in the absence of anomalous scattering). The Flack parameter is a critical value calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite configuration.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Crystallization Grow Single Crystal Mounting Mount Crystal Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config

Caption: Workflow for determining absolute configuration using SC-XRD.

Strengths and Limitations
  • Strengths: Provides an unambiguous and definitive assignment of the absolute configuration.[1] It also reveals detailed information about the molecular conformation and intermolecular interactions in the solid state.

  • Limitations: The primary bottleneck is the need for a high-quality single crystal, which can be challenging and time-consuming to obtain. The solid-state conformation may not always be representative of the conformation in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy

A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4][5] As VCD is sensitive to the three-dimensional arrangement of atoms, it provides a powerful method for determining the absolute configuration of molecules in solution.[4]

Causality Behind Experimental Choices

VCD signals arise from the coupling of electric and magnetic dipole transition moments during a vibrational transition.[4] For a molecule to be VCD active, the vibration must induce a helical displacement of charge. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the analyte can be determined.

Experimental Protocol
  • Sample Preparation: A solution of the 3-pyridyl glycolate is prepared in a suitable solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.01 to 0.1 M). The solvent should be transparent in the infrared region of interest.

  • Quantum Chemical Calculations: The first step in the analysis is computational. The 3D structure of one enantiomer (e.g., the R-enantiomer) of the 3-pyridyl glycolate is built, and a conformational search is performed to identify all low-energy conformers. The geometry of each conformer is then optimized, and their vibrational frequencies, IR intensities, and VCD intensities are calculated using Density Functional Theory (DFT).[4]

  • Spectral Simulation: The calculated spectra of the individual conformers are Boltzmann-averaged according to their relative energies to generate a final predicted VCD spectrum for that enantiomer.

  • VCD Spectrum Acquisition: The VCD spectrum of the prepared sample is recorded on a VCD spectrometer. This involves passing alternating left and right circularly polarized infrared radiation through the sample and measuring the difference in absorbance.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the analyte has the R configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the analyte has the S configuration.

VCD_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis Conformational_Search Conformational Search (e.g., R-enantiomer) DFT_Calculation DFT Calculations (Geometry, Frequencies, VCD Intensities) Conformational_Search->DFT_Calculation Spectrum_Simulation Boltzmann-Averaged Spectrum Simulation DFT_Calculation->Spectrum_Simulation Comparison Compare Experimental and Simulated Spectra Spectrum_Simulation->Comparison Sample_Prep Prepare Solution of Analyte VCD_Measurement Measure Experimental VCD Spectrum Sample_Prep->VCD_Measurement VCD_Measurement->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for determining absolute configuration using VCD.

Strengths and Limitations
  • Strengths: Applicable to a wide range of molecules in solution, providing information about the solution-phase conformation.[5] It does not require crystallization. The comparison of the entire spectral fingerprint makes the assignment highly reliable.

  • Limitations: Requires access to computational resources and expertise in quantum chemical calculations. The accuracy of the result is dependent on the quality of the computational model. Can be challenging for highly flexible molecules with many low-energy conformers.

Electronic Circular Dichroism (ECD) Spectroscopy

Leveraging Electronic Transitions for Chiral Identification

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum.[6] It measures the differential absorption of left and right circularly polarized UV-Vis light corresponding to electronic transitions within the molecule.

Causality Behind Experimental Choices

ECD is particularly well-suited for molecules containing chromophores, which are functional groups that absorb UV-Vis light.[6] The pyridine ring and the carbonyl group in 3-pyridyl glycolates are excellent chromophores. The spatial arrangement of these chromophores relative to the chiral center gives rise to a characteristic ECD spectrum. Similar to VCD, the experimental ECD spectrum is compared with quantum chemically calculated spectra to assign the absolute configuration.[7]

Experimental Protocol
  • Sample Preparation: A dilute solution of the 3-pyridyl glycolate is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 10⁻³ to 10⁻⁵ M.

  • Quantum Chemical Calculations: As with VCD, a computational analysis is performed. A conformational search is conducted for one enantiomer, and the geometries of the low-energy conformers are optimized. Time-Dependent Density Functional Theory (TD-DFT) is then used to calculate the electronic transition energies and rotational strengths for each conformer.

  • Spectral Simulation: The calculated transitions are convoluted with a Gaussian or Lorentzian function, and the resulting spectra for each conformer are Boltzmann-averaged to produce the final simulated ECD spectrum.

  • ECD Spectrum Acquisition: The ECD and UV-Vis spectra of the sample are recorded on an ECD spectrometer.

  • Comparison and Assignment: The experimental ECD spectrum is overlaid with the calculated spectrum. A direct match confirms the configuration used in the calculation, while a mirror-image relationship indicates the opposite configuration.

ECD_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis Conformational_Search Conformational Search (e.g., R-enantiomer) TDDFT_Calculation TD-DFT Calculations (Excitation Energies, Rotational Strengths) Conformational_Search->TDDFT_Calculation Spectrum_Simulation Boltzmann-Averaged Spectrum Simulation TDDFT_Calculation->Spectrum_Simulation Comparison Compare Experimental and Simulated Spectra Spectrum_Simulation->Comparison Sample_Prep Prepare Dilute Solution of Analyte ECD_Measurement Measure Experimental ECD Spectrum Sample_Prep->ECD_Measurement ECD_Measurement->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for determining absolute configuration using ECD.

Strengths and Limitations
  • Strengths: High sensitivity, requiring only small amounts of sample. The presence of the pyridyl chromophore makes this class of molecules well-suited for ECD analysis.

  • Limitations: Like VCD, it is reliant on the accuracy of quantum chemical calculations. The method is only applicable to molecules with suitable UV-Vis chromophores. The interpretation can be complex if multiple chromophores interact (exciton coupling).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Discriminating Enantiomers via Diastereomeric Interactions

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) allows for the determination of absolute configuration.[8] This method relies on converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and are therefore distinguishable by NMR.

Causality Behind Experimental Choices

By reacting the chiral 3-pyridyl glycolate with an enantiomerically pure CDA (e.g., Mosher's acid chloride), two diastereomeric esters are formed.[8] The different spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts for the protons near the stereocenter. By systematically analyzing the differences in these chemical shifts (the Δδ values), a spatial model can be constructed to deduce the absolute configuration of the original alcohol.

Experimental Protocol
  • Derivatization: The racemic or enantiomerically enriched 3-pyridyl glycolate is divided into two portions. One portion is reacted with (R)-Mosher's acid chloride, and the other with (S)-Mosher's acid chloride to form the respective diastereomeric Mosher's esters.

  • NMR Spectrum Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

  • Signal Assignment: All relevant proton signals in the NMR spectra are assigned using 2D NMR techniques (e.g., COSY, HSQC).

  • Δδ Analysis: The chemical shifts of the protons in the spectrum of the (S)-Mosher's ester are subtracted from the corresponding chemical shifts in the spectrum of the (R)-Mosher's ester (Δδ = δS - δR).

  • Configuration Assignment: The signs of the calculated Δδ values are mapped onto a conformational model of the Mosher's esters. Protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution of Δδ values allows for the assignment of the absolute configuration of the original stereocenter.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Derivatization_R React with (R)-CDA NMR_Acquisition Acquire ¹H NMR Spectra Derivatization_R->NMR_Acquisition Derivatization_S React with (S)-CDA Derivatization_S->NMR_Acquisition Signal_Assignment Assign Proton Signals NMR_Acquisition->Signal_Assignment Delta_Delta_Analysis Calculate Δδ (δS - δR) Signal_Assignment->Delta_Delta_Analysis Assignment Assign Absolute Configuration via Model Delta_Delta_Analysis->Assignment

Caption: Workflow for determining absolute configuration using NMR with a chiral derivatizing agent (CDA).

Strengths and Limitations
  • Strengths: Utilizes standard NMR instrumentation, which is widely available. The method is well-established and supported by extensive literature.

  • Limitations: Requires chemical modification of the analyte, which may not always be straightforward. The success of the method depends on the ability to unambiguously assign the proton signals. The conformational preferences of the diastereomeric derivatives must be well-understood for a reliable assignment.

Performance Comparison

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle X-ray diffraction from a single crystalDifferential absorption of polarized IR lightDifferential absorption of polarized UV-Vis lightDiastereomeric differentiation by NMR
Sample State Solid (single crystal)SolutionSolutionSolution
Sample Amount ~1-5 mg (for crystallization attempts)5-15 mg0.1-1 mg1-5 mg per derivative
Key Requirement High-quality single crystalVibrational activity, computational resourcesUV-Vis chromophore, computational resourcesReactive functional group (e.g., -OH)
Ambiguity Unambiguous ("Gold Standard")Highly reliable with good calculationsHighly reliable with good calculationsModel-dependent, potential for ambiguity
Throughput Low (crystallization can be slow)ModerateHighModerate
Conformation Info Solid-stateSolution-stateSolution-stateLimited (inferred from model)

Conclusion and Recommendations

The determination of the absolute configuration of chiral 3-pyridyl glycolates is a critical task that can be confidently addressed by several powerful analytical techniques.

  • Single-Crystal X-ray Crystallography remains the ultimate arbiter and should be pursued whenever a suitable crystal can be obtained. Its results are definitive and provide a wealth of structural information.

  • Vibrational and Electronic Circular Dichroism (VCD/ECD) are the premier methods for determining absolute configuration in solution. Given the chromophoric nature of the 3-pyridyl glycolate scaffold, ECD is likely to be particularly sensitive and require less material. VCD offers a complementary approach, probing the molecule's vibrational structure. The combination of experimental data with quantum chemical calculations provides a highly robust assignment.

  • NMR with chiral derivatizing agents is a valuable and accessible technique, particularly when chiroptical instrumentation is unavailable. The success of this method for 3-pyridyl glycolates relies on clean derivatization and careful analysis of the resulting diastereomeric products.

For drug development professionals, a multi-faceted approach is often the most prudent. An initial assignment by a chiroptical method like ECD or VCD can provide a rapid and reliable answer, which can then be unequivocally confirmed by SC-XRD as the development program progresses and crystalline material becomes available. This strategic application of modern analytical techniques ensures the stereochemical integrity of these vital pharmaceutical compounds.

References

  • ¹H NMR determination of absolute configuration of 1- or 2-aryl-substituted alcohols and amines by means of their diastereomers: novel separation technique of diastereomeric derivatives of pyridyl alcohols by extraction - PubMed.
  • VIBRATIONAL CIRCULAR DICHROISM SPECTRA OF METHYL GLYCIDATE IN CHLOROFORM AND WATER: APPLICATION OF THE CLUSTERS-IN-A-LIQUID MODEL | Request PDF - ResearchGate.
  • Ring current contributions to vibrational circular dichroism? Ab initio calculations for methyl glycolate-d1 and -d4 | The Journal of Physical Chemistry - ACS Publications.
  • X-ray studies on crystalline complexes involving amino acids and peptides. XXX. Structural invariance and optical resolution through interactions with an achiral molecule in the histidine complexes of glycolic acid - IUCr Journals.
  • Recurrent motifs in pharmaceutical cocrystals involving Glycolic acid: X-ray characterization, Hirshfeld surface analysis and DFT calculations | Request PDF - ResearchGate.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Vibrational circular dichroism - Wikipedia.
  • Vibrational circular dichroism (VCD) - Bruker.
  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI.
  • Electronic Circular Dichroism - Encyclopedia.pub.
  • Circular dichroism: electronic - Semantic Scholar.
  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate.
  • x-ray crystallography - Wikipedia.
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Part 1: Executive Safety Directive

Stop and Read: This compound is a pyridine derivative functioning as a chiral building block in pharmaceutical synthesis. While often categorized generically as an "irritant," its structural moiety (pyridine ring fused with an alpha-hydroxy ester) dictates specific handling protocols to prevent mucous membrane inflammation and potential systemic absorption.

Critical Hazard Profile:

  • Primary Risk: Severe Eye Irritation (H319) and Respiratory Irritation (H335).[1][2]

  • Secondary Risk: Harmful if swallowed (H302) and Skin Irritation (H315).

  • Storage Criticality: Hygroscopic and temperature-sensitive. Must be stored at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the pyridine ring.

Part 2: Risk Assessment & Hazard Identification

To ensure scientific integrity, we move beyond simple GHS labels to understand the causality of the hazard.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302Pyridine derivatives can interfere with metabolic pathways (e.g., uncoupling oxidative phosphorylation).Zero Tolerance for Ingestion: No food/drink in 50ft radius. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315The alpha-hydroxy ester moiety is lipophilic, allowing dermal penetration where it hydrolyzes to acid, causing local irritation.Barrier Protection: Standard latex gloves are insufficient. Nitrile is required.[3][4]
Serious Eye Damage H319Basic nitrogen on the pyridine ring reacts with lacrimal fluid, raising local pH and causing immediate stinging/damage.Eye Defense: Safety glasses are minimum; goggles required if handling >1g or liquids.
STOT - Single Exposure H335Volatile organic components (if degraded) trigger upper respiratory tract inflammation.Engineering Control: All open-vessel manipulations must occur inside a certified chemical fume hood.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system. If a user cannot meet the "Required Specification," the experiment must be paused.

PPE ComponentRequired SpecificationRationale & Causality
Hand Protection Double Nitrile Gloves (Min 0.11mm thick)Permeation Resistance: Pyridine rings can permeate thin latex. The outer glove protects against splashes; the inner glove protects against micro-tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Guard: Safety glasses leave gaps. Goggles seal the orbital area against vapors and accidental splashes of the oil/solid.
Body Protection Lab Coat (100% Cotton or Nomex) + Chemical ApronFire/Spill Safety: Synthetic blends can melt onto skin if a fire occurs. An impervious apron is required during transfer of quantities >10g.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Inhalation Control: The primary defense. If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Part 4: Operational Protocols

Workflow Logic: The "Cold Chain" Protocol

Because CAS 17604-75-0 is stored at 2–8°C, opening it immediately upon removal from the fridge causes condensation. Water acts as a nucleophile, hydrolyzing the ester and degrading your reagent.

Step-by-Step Handling:

  • Retrieval: Remove container from cold storage.

  • Equilibration: Place in a desiccator or dry fume hood for 30 minutes to reach room temperature before breaking the seal.

  • Inert Handling: Flush the headspace with Nitrogen/Argon after every use.

  • Transfer: Use a glass pipette (if liquid/oil) or a stainless steel spatula (if solid). Avoid plastic spatulas which may leach plasticizers in contact with pyridine derivatives.

Visualization: Safe Handling Workflow

HandlingProtocol Start Cold Storage (2-8°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Prevent Condensation Inspect Visual Inspection (Check for Precipitate/Color) Equilibrate->Inspect Transfer Transfer in Hood (Double Nitrile Gloves) Inspect->Transfer If Clear Disposal Chemical Waste Inspect->Disposal If Degraded Reseal Purge Headspace (Argon/N2) Transfer->Reseal Immediate Return Return to Storage Reseal->Return

Caption: Logical workflow for handling hygroscopic cold-storage reagents to prevent hydrolytic degradation.

Part 5: Emergency Response & Disposal

Biological Exposure Response
  • Eye Contact: Do NOT rub. Flush immediately at an eyewash station for 15 minutes . Hold eyelids open to ensure irrigation of the fornices.

  • Skin Contact: Drench with water immediately.[3][5] Remove contaminated clothing.[2][3][5][6][7][8] Wash with soap and water.[2][6][7][9] Do not use organic solvents (ethanol/acetone) to clean skin; they increase permeability.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Management (Decision Tree)

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small Minor (<10 mL/g) Inside Hood Size->Small Large Major (>10 mL/g) Or Outside Hood Size->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Clean Clean Surface with Soap & Water Absorb->Clean Dispose Dispose as Solid Hazardous Waste Clean->Dispose

Caption: Decision matrix for spill containment based on volume and location.

Disposal Protocol
  • Waste Stream: Halogen-free Organic Solvents (unless mixed with halogenated solvents during use).

  • Labeling: Must be labeled "Hazardous Waste - Pyridine Derivative."

  • Prohibition: Do not dispose of down the drain. Pyridine derivatives are toxic to aquatic life and disrupt microbial activity in water treatment plants.

References

  • PubChem. (2024). Compound Summary: Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate (Related Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.